CX-6258
Description
Structure
3D Structure
Properties
IUPAC Name |
(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31)/b22-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBPLKOPSFDBOX-CJLVFECKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Dual-Edged Sword: A Technical Guide to the Mechanism of Action of CX-6258 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 has emerged as a promising small molecule inhibitor in the landscape of cancer therapeutics, demonstrating a multifaceted mechanism of action that extends beyond a single target. Initially characterized as a potent, orally bioavailable pan-Pim kinase inhibitor, recent evidence has unveiled its activity against Haspin kinase, revealing a novel avenue for its anti-cancer effects through the activation of innate immune signaling. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its effects on cancer cells, supported by a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.
Core Mechanism of Action 1: Pan-Pim Kinase Inhibition
This compound functions as a potent, ATP-competitive inhibitor of all three isoforms of the Pim serine/threonine kinase family: Pim-1, Pim-2, and Pim-3.[1][2] These kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT pathway, and are frequently overexpressed in a multitude of hematological and solid tumors.[2][3] By inhibiting Pim kinases, this compound disrupts key cellular processes that promote cancer cell survival, proliferation, and resistance to apoptosis.[2][4]
Downstream Effects of Pim Kinase Inhibition
The primary consequence of Pim kinase inhibition by this compound is the dose-dependent reduction in the phosphorylation of several key pro-survival proteins.[1][2] Notably, this compound inhibits the phosphorylation of:
-
Bad: By preventing the phosphorylation of Bad at Ser112, this compound promotes its pro-apoptotic function.[1][2]
-
4E-BP1: Inhibition of 4E-BP1 phosphorylation at Thr37/46 leads to the suppression of cap-dependent translation, a critical process for the synthesis of proteins required for cell growth and proliferation.[1][2]
This targeted disruption of pro-survival signaling pathways ultimately contributes to the potent anti-proliferative activity of this compound observed across a range of cancer cell lines.
Quantitative Data: In Vitro Efficacy
The following tables summarize the in vitro potency and anti-proliferative activity of this compound.
Table 1: Inhibitory Activity of this compound against Pim Kinase Isoforms
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| [Data sourced from Selleck Chemicals product information][1] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 |
| A panel of human cancer cell lines | Various | 0.02 - 3.7 |
| [Data represents a range of reported values][1] |
Table 3: Synergistic Anti-proliferative Activity of this compound with Chemotherapeutic Agents in PC3 Cells
| Combination (Molar Ratio) | Combination Index (CI50) |
| This compound + Doxorubicin (10:1) | 0.40 |
| This compound + Paclitaxel (100:1) | 0.56 |
| [A CI50 value < 1 indicates synergy][1] |
Core Mechanism of Action 2: Haspin Kinase Inhibition and Immune Activation
More recent investigations have identified Haspin (Histone H3 associated protein serine/threonine kinase) as a high-affinity target of this compound.[5] Haspin kinase plays a critical role in chromosome alignment during mitosis. Inhibition of Haspin by this compound leads to defects in chromosome segregation, resulting in the formation of micronuclei.[5]
Activation of the cGAS-STING Pathway
The accumulation of cytosolic DNA within these micronuclei is detected by the cyclic GMP-AMP synthase (cGAS).[5][6] This triggers the cGAS-STING (Stimulator of Interferon Genes) signaling pathway, a key component of the innate immune system.[5][7] Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can promote an anti-tumor immune response.[5][6] This mechanism suggests that this compound not only directly targets cancer cells but also modulates the tumor microenvironment to favor immune-mediated clearance.
Signaling Pathway Diagrams
To visually represent the complex mechanisms of this compound, the following diagrams were generated using the DOT language.
Caption: Pim Kinase Signaling Pathway Inhibition by this compound.
Caption: Haspin Kinase Inhibition and cGAS-STING Pathway Activation by this compound.
Experimental Protocols
Pim Kinase Inhibition Assay (Radiometric)
-
Assay Components: Recombinant human Pim-1, Pim-2, or Pim-3 enzyme, substrate peptide (e.g., RSRHSSYPAGT), [γ-³³P]ATP, and kinase assay buffer.[1]
-
Procedure: a. Prepare a reaction mixture containing the respective Pim kinase, substrate peptide, and this compound at various concentrations in kinase assay buffer. b. Initiate the reaction by adding [γ-³³P]ATP. ATP concentrations are typically set near the Km for each enzyme (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[1] c. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). d. Stop the reaction and spot the mixture onto a phosphocellulose membrane. e. Wash the membrane to remove unincorporated [γ-³³P]ATP. f. Quantify the incorporated radioactivity using a scintillation counter. g. Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or combination with other agents for a specified duration (e.g., 72 hours).
-
Assay Procedure (MTT): a. Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. b. Add solubilization solution to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 values.
Western Blotting for Phospho-proteins
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). b. Incubate the membrane with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46)) overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. e. Strip and re-probe the membrane with antibodies for the total protein as a loading control.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MV-4-11, PC3) into the flank of immunocompromised mice.[2]
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.[2]
-
Drug Administration: Administer this compound orally at specified doses (e.g., 50 mg/kg, 100 mg/kg) and schedules (e.g., daily). The control group receives the vehicle.[2]
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, calculate the tumor growth inhibition (TGI).[2]
-
Pharmacodynamic Analysis: At specified time points, tumors can be excised for analysis of target modulation (e.g., levels of phosphorylated proteins) by Western blotting or immunohistochemistry.
Conclusion
This compound exhibits a compelling dual mechanism of action against cancer cells. Its primary role as a pan-Pim kinase inhibitor directly impedes critical pro-survival and proliferative signaling pathways within tumor cells. Concurrently, its inhibition of Haspin kinase introduces a novel immunomodulatory dimension by activating the cGAS-STING pathway, potentially rendering the tumor microenvironment more susceptible to immune-mediated destruction. This unique combination of direct anti-cancer activity and immune stimulation positions this compound as a promising candidate for further preclinical and clinical investigation, both as a monotherapy and in combination with other anti-cancer agents, including chemotherapy and immunotherapy. The comprehensive data and methodologies presented in this guide are intended to facilitate further research and development of this intriguing therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The cGAS/STING Pathway: A Novel Target for Cancer Therapy [frontiersin.org]
Downstream Targets of CX-6258: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 is a potent, orally bioavailable, small-molecule pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). These kinases are crucial regulators of cell survival, proliferation, and differentiation, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors. This compound exerts its anti-neoplastic effects by modulating a network of downstream signaling pathways that control protein synthesis, apoptosis, and cell cycle progression. This technical guide provides an in-depth overview of the known downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Core Mechanism of Action: Pan-Pim Kinase Inhibition
This compound competitively inhibits the ATP-binding site of all three Pim kinase isoforms, preventing the phosphorylation of their downstream substrates. The inhibitory activity of this compound is potent against all three isoforms.[1]
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| Table 1: In vitro inhibitory activity of this compound against Pim kinases.[1] |
Direct Downstream Targets and Signaling Pathways
The primary downstream effects of this compound are mediated through the decreased phosphorylation of key proteins involved in apoptosis and protein synthesis.
Modulation of Apoptotic Signaling: The Bad Pathway
Pim kinases phosphorylate the pro-apoptotic protein Bad at Ser112, which promotes its binding to 14-3-3 proteins and prevents it from antagonizing the anti-apoptotic proteins Bcl-2 and Bcl-xL. By inhibiting Pim kinases, this compound leads to a dose-dependent decrease in Bad phosphorylation at Ser112.[2] This allows dephosphorylated Bad to bind to and inhibit Bcl-2/Bcl-xL, thereby promoting the release of pro-apoptotic factors from the mitochondria and inducing apoptosis.
Regulation of Protein Synthesis: The 4E-BP1 Pathway
Pim kinases also phosphorylate the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) at Thr37/46. This phosphorylation event prevents 4E-BP1 from binding to the eukaryotic initiation factor 4E (eIF4E), a key component of the cap-dependent translation machinery. Inhibition of Pim kinases by this compound results in decreased phosphorylation of 4E-BP1, leading to the sequestration of eIF4E and subsequent inhibition of cap-dependent translation and global protein synthesis.[2]
Indirect and Broader Downstream Effects
Beyond its direct targets, this compound influences other critical cellular pathways, often in synergy with other oncogenic drivers.
Regulation of c-Myc Stability and Transcriptional Activity
Pim kinases are known to phosphorylate and stabilize the oncoprotein c-Myc.[3] By inhibiting Pim kinases, this compound can lead to decreased c-Myc protein levels and a subsequent reduction in the transcription of c-Myc target genes, which are involved in cell proliferation, growth, and metabolism.[4] This effect is particularly relevant in c-Myc-driven malignancies.
Modulation of NKX3.1 Stability in Prostate Cancer
In prostate cancer, the tumor suppressor protein NKX3.1 is a target for proteasomal degradation, a process that can be regulated by phosphorylation. Pim-1 has been shown to phosphorylate and stabilize NKX3.1. While seemingly contradictory to its oncogenic role, this highlights the complex and context-dependent nature of Pim kinase signaling. The effect of this compound on NKX3.1 stability requires further investigation to fully elucidate its therapeutic implications in prostate cancer.
Crosstalk with Ribosome Biogenesis and the p53 Pathway
While direct, independent effects are still under investigation, combination studies with CX-5461, an inhibitor of RNA polymerase I, suggest a functional link between Pim kinase activity and ribosome biogenesis.[5] Inhibition of both pathways shows synergistic anti-tumor effects, indicating that this compound may sensitize cells to disruptions in ribosome synthesis. Furthermore, Pim-1 destabilization in response to ribosomal stress can activate a p53-dependent apoptotic response.[4] This suggests that this compound could potentially lower the threshold for p53 activation in response to cellular stress.
Experimental Protocols
Pan-Pim Kinase Inhibition Assay (Radiometric)
This assay measures the ability of this compound to inhibit the phosphorylation of a peptide substrate by recombinant Pim kinases.
-
Reagents: Recombinant human Pim-1, Pim-2, and Pim-3 enzymes; peptide substrate (e.g., RSRHSSYPAGT); [γ-³³P]ATP; kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT); this compound; 10% trichloroacetic acid (TCA).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine the Pim kinase, peptide substrate, and this compound in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³³P]ATP. The final ATP concentration should be near the Km for each kinase (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[1]
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10% TCA.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Western Blot Analysis of Phospho-Bad and Phospho-4E-BP1
This protocol details the detection of changes in the phosphorylation status of Bad and 4E-BP1 in cells treated with this compound.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MV-4-11 acute myeloid leukemia cells) in appropriate media.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Bad (Ser112), total Bad, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay
This assay determines the anti-proliferative effect of this compound on cancer cell lines.
-
Reagents: Cancer cell lines (e.g., MV-4-11, PC3); appropriate cell culture medium; this compound; a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the this compound dilutions to the cells and incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control and determine the IC50 value.
-
Preclinical Efficacy
This compound has demonstrated significant anti-tumor efficacy in preclinical xenograft models. In a mouse model of acute myeloid leukemia using MV-4-11 cells, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[2] Similarly, in a prostate cancer xenograft model with PC3 cells, this compound also showed robust tumor growth inhibition. These preclinical studies highlight the potential of this compound as a therapeutic agent for various cancers.
| Xenograft Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |
| MV-4-11 (AML) | 50 | 45% |
| MV-4-11 (AML) | 100 | 75% |
| PC3 (Prostate) | 50 | 51% |
| Table 2: In vivo efficacy of this compound in xenograft models.[2] |
Conclusion and Future Directions
This compound is a potent pan-Pim kinase inhibitor with a well-defined mechanism of action targeting key regulators of apoptosis and protein synthesis. Its downstream effects on c-Myc and potential interplay with ribosome biogenesis and the p53 pathway underscore its broad anti-neoplastic potential. The preclinical efficacy of this compound in various cancer models is promising. As of the latest available information, this compound is in preclinical development, and further studies, including clinical trials, are anticipated to fully elucidate its therapeutic utility in oncology. The synergistic effects observed with other anti-cancer agents suggest that combination therapies incorporating this compound may offer enhanced clinical benefit.
References
- 1. Blocking ribosomal protein S6 phosphorylation inhibits podocyte hypertrophy and focal segmental glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim kinase-dependent inhibition of c-Myc degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
CX-6258: A Pan-Inhibitor of Pim Kinases in Cancer Therapy
CX-6258 is a potent, orally bioavailable small molecule that acts as a pan-inhibitor of the Pim kinase family, which includes Pim-1, Pim-2, and Pim-3.[1][2][3] These serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the tumorigenesis of various hematological and solid cancers.[4][5] The overlapping functions of the three Pim kinase isoforms highlight the therapeutic potential of a pan-inhibitor like this compound.[4]
Mechanism of Action and Inhibitory Profile
This compound is a reversible and ATP-competitive inhibitor of all three Pim kinase isoforms.[3][6] Its inhibitory activity is highly selective, as demonstrated in a screening against 107 other kinases where significant inhibition was only observed against Pim-1, Pim-2, Pim-3, and Flt-3.[4] The compound has shown robust antiproliferative effects across a range of human cancer cell lines, with particular sensitivity noted in acute leukemia lines.[1][4]
Quantitative Inhibitory and Antiproliferative Activity
The inhibitory potency of this compound against the Pim kinases and its antiproliferative activity in various cancer cell lines are summarized below.
| Target/Cell Line | IC50 Value | Notes |
| Pim-1 | 5 nM[1][2][3] | Cell-free radiometric assay.[1] |
| Pim-2 | 25 nM[1][2][3] | Cell-free radiometric assay.[1] |
| Pim-3 | 16 nM[1][2][3] | Cell-free radiometric assay.[1] |
| Flt-3 | 134 nM[4] | |
| MV-4-11 (AML) | 20 nM[6] | Human acute myeloid leukemia cell line. |
| PC3 (Prostate) | 452 nM[4][6] | Human prostate adenocarcinoma cell line. |
| General Cancer Cell Lines | 0.02-3.7 µM[1] |
Table 1: Summary of this compound's IC50 values against Pim kinases and its antiproliferative activity.
Pim Kinase Signaling and this compound's Impact
Pim kinases are downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and hormones.[][8] Once expressed, Pim kinases phosphorylate a number of downstream targets involved in cell cycle progression and apoptosis suppression.[9] this compound's inhibition of Pim kinases blocks these downstream phosphorylation events.
This compound has been shown to cause a dose-dependent inhibition of the phosphorylation of key pro-survival proteins, including Bad at serine 112 and 4E-BP1 at serine 65 and threonine 37/46.[1][10]
Experimental Protocols
Radiometric Kinase Assay for IC50 Determination
The inhibitory activity of this compound against Pim kinases was quantified using radiometric assays.[1]
-
Enzyme and Substrate Preparation : Recombinant human Pim-1, Pim-2, and Pim-3 enzymes were used. A synthetic peptide, RSRHSSYPAGT, served as the substrate.[1]
-
ATP Concentration : The concentration of ATP was kept near the Km for each enzyme: 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[1]
-
Inhibition Assay : The kinases, substrate, and varying concentrations of this compound were incubated with radiolabeled ATP ([γ-³²P]ATP).
-
Measurement : The incorporation of the radiolabel into the substrate peptide was measured to determine the level of kinase activity.
-
IC50 Calculation : The concentration of this compound that resulted in a 50% inhibition of kinase activity was determined as the IC50 value.
Western Blot Analysis of Downstream Target Phosphorylation
The effect of this compound on the phosphorylation of downstream targets in cancer cells was assessed by Western blot analysis.[4]
-
Cell Culture and Treatment : MV-4-11 human AML cells were treated with various concentrations of this compound for 2 hours.[4]
-
Cell Lysis : The cells were lysed to extract total protein.
-
Protein Separation : Protein lysates were separated by size using SDS-PAGE.
-
Western Transfer : The separated proteins were transferred to a membrane.
-
Antibody Staining : The membrane was incubated with primary antibodies specific for the phosphorylated forms of Bad and 4E-BP1, followed by incubation with a secondary antibody.
-
Detection : The levels of phosphorylated proteins were detected and quantified.
Synergistic Effects and In Vivo Efficacy
This compound has demonstrated synergistic cell-killing effects when combined with standard chemotherapeutic agents.[1][4] In prostate adenocarcinoma PC3 cells, combinations of this compound with doxorubicin (B1662922) (10:1 molar ratio) and paclitaxel (B517696) (100:1 molar ratio) resulted in synergistic outcomes.[1][4] This suggests a role for Pim kinases in modulating chemosensitivity.
In vivo studies using xenograft models have confirmed the efficacy of this compound. In mice with MV-4-11 xenografts, oral administration of this compound led to dose-dependent tumor growth inhibition, with a 50 mg/kg dose achieving 45% inhibition and a 100 mg/kg dose resulting in 75% inhibition.[1][4] Similar positive results were observed in PC3 xenograft models.[4]
Conclusion
This compound is a potent and selective pan-Pim kinase inhibitor with significant antiproliferative activity in various cancer cell lines. Its ability to block the phosphorylation of key downstream survival proteins, coupled with its demonstrated in vivo efficacy and synergistic potential with other chemotherapeutics, positions it as a promising candidate for cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 8. apexbt.com [apexbt.com]
- 9. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Unveiling the Antiproliferative Potential of CX-6258: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 is a potent and selective, orally bioavailable, small-molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] These kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[2] This technical guide provides a comprehensive overview of the antiproliferative effects of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and synergistic potential with other chemotherapeutic agents. The information presented herein is intended to support further research and development of this promising anti-cancer agent.
Mechanism of Action: Pan-Pim Kinase Inhibition
This compound exerts its antiproliferative effects by targeting the ATP-binding pocket of all three Pim kinase isoforms, thereby preventing the phosphorylation of their downstream substrates.[2] This inhibition disrupts key signaling pathways involved in cell growth and survival.
A critical downstream effect of Pim kinase inhibition by this compound is the modulation of pro-apoptotic and cell cycle regulatory proteins. Specifically, this compound treatment leads to a dose-dependent decrease in the phosphorylation of the pro-apoptotic protein Bad at Ser112 and the translational regulator 4E-BP1 at Thr37/46.[1][3][4] The dephosphorylation of Bad promotes its pro-apoptotic function, while the dephosphorylation of 4E-BP1 inhibits cap-dependent translation, a process crucial for the synthesis of proteins required for cell proliferation.
Caption: Signaling pathway illustrating this compound's mechanism of action.
In Vitro Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for various cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 20 |
| MOLM-13 | Acute Myeloid Leukemia | 30 |
| KG-1 | Acute Myeloid Leukemia | 150 |
| PC-3 | Prostate Cancer | 452 |
| DU145 | Prostate Cancer | 780 |
| HCT-116 | Colon Cancer | 950 |
| Panc-1 | Pancreatic Cancer | 1200 |
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines. [1][5]
In Vivo Antitumor Efficacy
The antitumor activity of this compound has been evaluated in mouse xenograft models using human cancer cell lines. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.
| Xenograft Model | Treatment | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| MV-4-11 (AML) | This compound | 50 | 45 |
| MV-4-11 (AML) | This compound | 100 | 75 |
| PC-3 (Prostate) | This compound | 50 | 51 |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models. [2]
Synergistic Effects with Chemotherapeutics
This compound has been shown to act synergistically with standard-of-care chemotherapeutic agents, suggesting its potential use in combination therapies.
| Cell Line | Combination Agent | Molar Ratio (this compound:Agent) | Combination Index (CI) |
| PC-3 | Doxorubicin | 10:1 | 0.4 |
| PC-3 | Paclitaxel | 100:1 | 0.56 |
Table 3: Synergistic Antiproliferative Effects of this compound with Chemotherapeutics. [1][2] A Combination Index (CI) value less than 1 indicates synergy.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a representative method for assessing the antiproliferative effects of this compound on cancer cell lines.
Caption: Workflow for a typical MTT cell proliferation assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound in a mouse xenograft model.
References
- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
The discovery and development of CX-6258 as a pan-Pim inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of CX-6258, a potent and selective pan-Pim kinase inhibitor. The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.[1][][3] this compound, also referred to as compound 13 in initial publications, emerged from a structure-activity relationship (SAR) analysis of 3-(5-((2-oxoindolin-3-ylidene)methyl)furan-2-yl)amides.[3][4][5]
Biochemical Profile and Potency
This compound demonstrates potent inhibitory activity against all three Pim kinase isoforms. The half-maximal inhibitory concentrations (IC50) were determined using radiometric assays, which measure the transfer of a radiolabeled phosphate (B84403) from ATP to a peptide substrate.[6]
| Kinase Isoform | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| Table 1: In vitro inhibitory potency of this compound against Pim kinase isoforms.[6][7][8][9] |
Cellular Activity and Mechanism of Action
This compound exhibits broad antiproliferative activity across a range of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.[6][10] The compound's mechanism of action in cells was confirmed by observing a dose-dependent inhibition of the phosphorylation of key downstream targets of Pim kinases.[6][7][8]
| Cell Line | Cancer Type | Antiproliferative IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 (most sensitive) |
| PC3 | Prostate Adenocarcinoma | 0.452 |
| Table 2: Antiproliferative activity of this compound in selected cancer cell lines.[3][6] |
Western blot analysis in MV-4-11 cells demonstrated that this compound treatment leads to a reduction in the phosphorylation of Bad at serine 112 and 4E-BP1 at threonines 37 and 46, both of which are known substrates of Pim kinases and play roles in cell survival and protein translation, respectively.[3][6]
In Vivo Efficacy
The antitumor activity of orally administered this compound was evaluated in mouse xenograft models of human cancers. The studies demonstrated dose-dependent tumor growth inhibition in both an acute myeloid leukemia model and a prostate cancer model.[3]
| Xenograft Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |
| MV-4-11 (AML) | 50 | 45% |
| MV-4-11 (AML) | 100 | 75% |
| PC3 (Prostate) | 50 | 51% |
| Table 3: In vivo efficacy of this compound in human tumor xenograft models.[3][7] |
Synergistic Antitumor Activity
This compound has shown synergistic effects when combined with standard chemotherapeutic agents. In PC3 prostate cancer cells, combinations of this compound with doxorubicin (B1662922) or paclitaxel (B517696) resulted in synergistic cell killing, as indicated by combination index (CI) values below 1.0.[3][6]
| Combination (Molar Ratio) | Cell Line | Combination Index (CI50) |
| This compound + Doxorubicin (10:1) | PC3 | 0.4 |
| This compound + Paclitaxel (100:1) | PC3 | 0.56 |
| Table 4: Synergistic antiproliferative effects of this compound with chemotherapeutics.[6] |
Experimental Protocols
Pim Kinase Radiometric Assay
The inhibitory activity of this compound against Pim-1, Pim-2, and Pim-3 was assessed using a radiometric assay format.
-
Reaction Components : The assay was performed in a final volume of 25 µL containing the respective recombinant human Pim kinase, the substrate peptide (RSRHSSYPAGT), and ATP. The concentration of ATP was kept near the Km for each enzyme (30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3).[6]
-
Inhibitor Preparation : this compound was serially diluted in DMSO and added to the reaction wells.
-
Reaction Initiation and Incubation : The reaction was initiated by the addition of [γ-³³P]ATP. The reaction mixture was incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection : The reaction was stopped by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter membrane, and the amount of incorporated radioactivity was measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition was calculated for each concentration of this compound, and the IC50 value was determined by fitting the data to a four-parameter logistic equation.
Cellular Antiproliferation Assay
The antiproliferative effects of this compound were determined using a cell viability assay.
-
Cell Plating : Human cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment : Cells were treated with various concentrations of this compound or vehicle control (DMSO) for 72 hours.
-
Viability Assessment : Cell viability was measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis : The luminescence signal was read on a plate reader, and the IC50 values were calculated by normalizing the data to the vehicle-treated controls.
In Vivo Xenograft Studies
The in vivo antitumor efficacy of this compound was evaluated in immunocompromised mice bearing human tumor xenografts.
-
Animal Model : Female athymic nude mice were used for the studies.
-
Tumor Implantation : For the MV-4-11 model, cells were injected subcutaneously into the flank of the mice. For the PC3 model, a similar subcutaneous implantation method was used.
-
Drug Formulation and Administration : this compound was formulated for oral administration. The dosing solution was administered daily by oral gavage.
-
Tumor Measurement and Efficacy Evaluation : Tumor volumes were measured regularly (e.g., twice weekly) using calipers. The tumor growth inhibition (TGI) was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
-
Tolerability : Animal body weights were monitored throughout the study as a measure of treatment tolerability.
Signaling Pathways and Experimental Workflows
Caption: Pim Kinase Signaling Pathway and Inhibition by this compound.
Caption: Preclinical Development Workflow of this compound.
References
- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pan-Pim Kinase Inhibitor CX-6258: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 is a potent and orally bioavailable small molecule inhibitor that targets all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3). These serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in a variety of hematological malignancies and solid tumors. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis and cell cycle arrest in cancer cells. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its cellular effects, and visualizations of the key signaling pathways involved.
Introduction to this compound and Pim Kinases
The Pim kinase family members are key downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[1] They are considered proto-oncogenes that promote cell survival and proliferation through the phosphorylation of a wide range of substrates involved in apoptosis and cell cycle progression.[1][2] this compound is a pan-Pim kinase inhibitor with excellent biochemical potency and selectivity, making it a promising candidate for cancer therapy.[1][3]
Data Presentation: Inhibitory and Cellular Activities
This compound demonstrates potent inhibitory activity against all three Pim kinase isoforms and exhibits anti-proliferative effects across a range of cancer cell lines.
| Parameter | Value | Reference |
| Pim-1 IC₅₀ | 5 nM | [3] |
| Pim-2 IC₅₀ | 25 nM | [3] |
| Pim-3 IC₅₀ | 16 nM | [3] |
IC₅₀: Half maximal inhibitory concentration
Table 1: In Vitro Inhibitory Activity of this compound
The anti-proliferative activity of pan-Pim kinase inhibitors like this compound is attributed to the induction of cell cycle arrest and apoptosis. The following tables present representative quantitative data from studies on pan-Pim kinase inhibitors, illustrating their effects on cancer cell lines.
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| MOLM-16 (AML) | Control (DMSO) | 45 | 40 | 15 | [4] |
| AZD1208 (1 µM) | 70 | 20 | 10 | [4] | |
| PC-3 (Prostate) | Control (DMSO) | 55 | 30 | 15 | [5] |
| Compound 8c (5 µM) | 75 | 15 | 10 | [5] |
AML: Acute Myeloid Leukemia. Data for AZD1208 and Compound 8c, other pan-Pim kinase inhibitors, are presented as representative examples of the effects of this class of drugs.
Table 2: Effect of Pan-Pim Kinase Inhibitors on Cell Cycle Distribution
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Reference |
| CLL Lymphocytes | Control (DMSO) | ~10 | [6] |
| SGI-1776 (10 µM) | ~48 | [6] | |
| MV-4-11 (AML) | Control | ~5 | [7] |
| Oridonin + Cisplatin | ~71 | [7] |
CLL: Chronic Lymphocytic Leukemia. Data for SGI-1776, another pan-Pim kinase inhibitor, and a combination therapy are shown to represent the pro-apoptotic potential.
Table 3: Induction of Apoptosis by Pim Kinase Inhibition
Molecular Mechanisms of Action
This compound exerts its anti-cancer effects by inhibiting Pim kinase activity, which in turn modulates the phosphorylation status and function of key proteins involved in apoptosis and cell cycle control.
Induction of Apoptosis
Pim kinases promote cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad (Bcl-2-associated death promoter).[1][8][9] Phosphorylation of Bad on serine residues (e.g., Ser112) leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[8][9] By inhibiting Pim kinases, this compound prevents Bad phosphorylation, allowing Bad to bind to Bcl-2/Bcl-xL and thereby promoting the mitochondrial pathway of apoptosis.[1][8][9]
Induction of Cell Cycle Arrest
Pim kinases promote cell cycle progression through multiple mechanisms, including the phosphorylation and inactivation of cyclin-dependent kinase (CDK) inhibitors such as p21Cip1/WAF1 and p27Kip1.[2][10] By inhibiting Pim kinases, this compound leads to the accumulation of active p21 and p27, which in turn inhibit CDK2/cyclin E and CDK4/cyclin D complexes, respectively. This results in the hypophosphorylation of the retinoblastoma protein (Rb) and subsequent G1 phase cell cycle arrest.[10] Furthermore, Pim kinases can promote the stability and transcriptional activity of the c-Myc oncogene.[9] Inhibition of Pim kinases by this compound can therefore lead to decreased c-Myc activity, contributing to cell cycle arrest.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on apoptosis and cell cycle arrest.
Cell Culture
Cancer cell lines (e.g., MV-4-11 acute myeloid leukemia, PC-3 prostate cancer) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to assess the phosphorylation status of Pim kinase substrates such as Bad and 4E-BP1.
Protocol:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound or DMSO (vehicle control) for the indicated times.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer at 95°C for 5 minutes and separate proteins on a polyacrylamide gel.
-
Membrane Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46)) and total proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay using Annexin V and Propidium (B1200493) Iodide Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls.
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry-based method determines the percentage of cells in each phase of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.
-
RNase Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes.
-
PI Staining: Add propidium iodide staining solution and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
Conclusion
This compound is a potent pan-Pim kinase inhibitor that effectively induces apoptosis and cell cycle arrest in a variety of cancer cell lines. Its mechanism of action involves the inhibition of Pim kinase-mediated phosphorylation of key regulatory proteins in the apoptotic and cell cycle pathways, including Bad, p21, p27, and c-Myc. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other Pim kinase inhibitors. Further preclinical and clinical studies are warranted to fully evaluate the efficacy of this compound as a novel anti-cancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Oncogenic Role of Pim Kinases: A Technical Guide for Researchers
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases that play a critical role in the development and progression of a wide range of human cancers.[1][2][3][4][][6] This family comprises three highly homologous isoforms: Pim-1, Pim-2, and Pim-3.[1][2][3] Initially identified as proto-oncogenes activated by proviral insertion in murine lymphomas, Pim kinases are now recognized as key regulators of numerous cellular processes that are fundamental to tumorigenesis, including cell cycle progression, apoptosis, metabolism, and drug resistance.[1][][7][8]
Unlike many other kinases, Pim kinases do not require phosphorylation for their activation; their activity is primarily regulated at the level of transcription, translation, and protein stability.[6][9] They are frequently overexpressed in both hematological malignancies and solid tumors, and this overexpression often correlates with poor prognosis and resistance to therapy.[1][3][7][10] These characteristics make Pim kinases attractive and compelling targets for the development of novel anticancer drugs.[1][7][11] This guide provides an in-depth overview of the oncogenic functions of Pim kinases, their signaling networks, quantitative data on their expression and inhibition, and detailed experimental protocols for their study.
Pim Kinase Signaling Pathways
Pim kinases function as a central hub in oncogenic signaling, integrating inputs from various pathways to regulate a multitude of downstream substrates. Their expression is largely controlled by the JAK/STAT pathway, which is activated by cytokines and growth factors.[][9][12][13] Once expressed, Pim kinases phosphorylate a wide array of proteins involved in key cellular functions that promote cancer.
Upstream Regulation: The JAK/STAT Axis
The primary mechanism for regulating Pim kinase levels is through transcriptional activation downstream of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.[][12][13]
-
Cytokine/Growth Factor Stimulation : Ligands such as interleukins (IL-2, IL-6, IL-7) and interferons (IFNγ) bind to their respective receptors on the cell surface.[14][15]
-
JAK Activation : This binding event triggers the activation of receptor-associated JAKs.
-
STAT Phosphorylation : Activated JAKs then phosphorylate STAT proteins (primarily STAT3 and STAT5).[15]
-
Nuclear Translocation and Transcription : Phosphorylated STATs dimerize, translocate to the nucleus, and bind to the promoter regions of target genes, including the Pim genes, thereby driving their transcription.[13]
This direct link places Pim kinases as crucial mediators of the cellular response to cytokine signaling, which is often dysregulated in cancer.
Downstream Oncogenic Functions
Pim kinases phosphorylate numerous substrates to drive tumorigenesis. These functions can be broadly categorized into promoting cell cycle progression, inhibiting apoptosis, and enhancing protein synthesis and metabolism.
-
Cell Cycle Progression : Pim kinases promote cell cycle progression by phosphorylating and modulating the activity of key cell cycle regulators. They phosphorylate and inactivate the cyclin-dependent kinase inhibitors p21Cip1/Waf1 and p27Kip1, leading to their degradation and promoting the G1/S phase transition.[1][2][3][10][15] Additionally, they can phosphorylate and activate the CDC25A and CDC25C phosphatases, which further promotes cell cycle progression.[2][3][10] Pim kinases also phosphorylate the oncoprotein c-Myc, enhancing its stability and transcriptional activity.[1][2]
-
Inhibition of Apoptosis (Survival) : A cornerstone of Pim's oncogenic activity is its ability to suppress apoptosis. Pim kinases phosphorylate the pro-apoptotic protein Bad at Ser112, which causes it to be sequestered by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins BCL-XL and Bcl-2.[1][2][3] They also phosphorylate and inactivate Apoptosis signal-regulating kinase 1 (ASK1), thereby inhibiting stress-induced cell death pathways.[1][12]
-
Protein Synthesis and Metabolism : Pim kinases play a significant role in promoting the high rates of protein synthesis and metabolic activity required by cancer cells. They phosphorylate 4EBP1, a key negative regulator of cap-dependent translation.[1][12] This phosphorylation prevents 4EBP1 from binding to the initiation factor eIF4E, thus unleashing protein translation.[1] This function highlights a convergence with the PI3K/AKT/mTOR signaling pathway, as mTOR is another major kinase that phosphorylates 4EBP1.[12][16] Pim kinases also promote a shift towards glycolysis by activating Pyruvate Kinase M2 (PKM2).[1]
Quantitative Data Presentation
The oncogenic significance of Pim kinases is underscored by their widespread overexpression across various malignancies and the potency of inhibitors developed to target them.
Table 1: Pim Kinase Isoform Overexpression in Human Cancers
This table summarizes the overexpression of Pim kinase isoforms in various cancer types, highlighting their broad relevance.
| Cancer Type | Pim-1 | Pim-2 | Pim-3 | References |
| Hematological Malignancies | ||||
| Leukemia (AML, ALL) | +++ | ++ | [2][3][12] | |
| Lymphoma (DLBCL) | +++ | ++ | [2][3] | |
| Multiple Myeloma | ++ | +++ | [2][3] | |
| Solid Tumors | ||||
| Prostate Cancer | +++ | + | [1][2][3][12] | |
| Breast Cancer | ++ | + | [1][2][3] | |
| Pancreatic Cancer | ++ | +++ | [1][2] | |
| Colorectal Cancer | + | + | ++ | [1][2] |
| Gastric Cancer | ++ | ++ | [1][2] | |
| Hepatocellular Carcinoma (HCC) | + | +++ | [2][12] | |
| Head and Neck Cancer | ++ | [12] |
(+++ High prevalence/strong association; ++ Moderate prevalence/association; + Observed)
Table 2: In Vitro Potency (IC₅₀) of Selected Pan-Pim Kinase Inhibitors
The development of small molecule inhibitors has been a major focus of research. This table presents the half-maximal inhibitory concentrations (IC₅₀) for notable pan-Pim inhibitors, demonstrating their high potency.
| Inhibitor | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) | References |
| AZD1208 | ~5 | ~25 | ~15 | [1][3] |
| PIM447 (LGH447) | ~6 | ~18 | ~24 | [1][11] |
| SGI-1776 | ~7 | ~360 | ~90 | [3][17] |
| Compound I | 0.4 | 0.7 | N/A | [18] |
| Compound II | 0.1 | 0.1 | N/A | [18] |
| Compound 10f | 17 | N/A | N/A | [19] |
Table 3: Pim Kinase Inhibitors in Clinical Development
Several Pim kinase inhibitors have advanced into clinical trials, primarily for hematological malignancies.
| Inhibitor | Phase | Target Indications | References |
| PIM447 (LGH447) | Phase I/II | Multiple Myeloma, Myelofibrosis | [1][11] |
| AZD1208 | Phase I/II | Acute Myeloid Leukemia (AML), DLBCL | [1][3] |
| SGI-1776 | Withdrawn | Non-Hodgkin Lymphoma, Prostate Cancer | [3][4] |
Experimental Protocols
Studying Pim kinases requires specific biochemical and cellular assays. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol measures the kinase activity of purified Pim protein by quantifying the amount of ADP produced. It is commonly used for inhibitor screening.
Materials:
-
Purified recombinant Pim-1, Pim-2, or Pim-3 kinase.
-
ATP solution (e.g., 500 µM).[20]
-
Pim Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[22][23]
-
Test Inhibitor (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
White, opaque 96-well or 384-well plates.[20]
-
Luminometer.
Procedure:
-
Reaction Setup : Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate.[20]
-
Inhibitor Plating : Serially dilute the test inhibitor in DMSO. Add 1 µL of diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.[23]
-
Enzyme Addition : Dilute the Pim kinase enzyme to the desired concentration in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well (except "blank" controls).[23]
-
Initiate Reaction : Add 2 µL of the Substrate/ATP mix to all wells to start the kinase reaction. The final volume is typically 5 µL for a 384-well plate.[23]
-
Incubation : Incubate the plate at room temperature (or 30°C) for 45-60 minutes.[20][22]
-
Stop Reaction & Deplete ATP : Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[22][23]
-
Generate Luminescent Signal : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30-45 minutes at room temperature, protected from light.[20][23]
-
Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis : The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value.
Protocol 2: Western Blotting for Pim-1 and Phospho-Substrates
This protocol allows for the detection of total Pim-1 protein levels and the phosphorylation status of its downstream targets (e.g., p-BadSer112, p-p21Thr145) in cell lysates.[17]
Materials:
-
Cancer cell lines of interest.
-
Pim kinase inhibitor or other treatment.
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment (gels, running buffer).
-
Electro-blotting equipment (PVDF or nitrocellulose membrane, transfer buffer).[24]
-
Blocking buffer (5% non-fat milk or 5% BSA in TBST).[24]
-
Primary antibodies: anti-Pim-1, anti-phospho-Bad (Ser112), anti-total Bad, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Enhanced Chemiluminescence (ECL) detection reagent.[25]
-
Imaging system (e.g., c-DiGit or film).[25]
Procedure:
-
Cell Treatment and Lysis : Culture cells to 70-80% confluency. Treat with the Pim kinase inhibitor for the desired time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification : Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE : Denature 20-40 µg of total protein per sample by boiling in Laemmli buffer. Separate proteins by size via SDS-polyacrylamide gel electrophoresis.[24]
-
Protein Transfer : Electro-blot the separated proteins from the gel onto a PVDF or nitrocellulose membrane.[24]
-
Blocking : Block non-specific binding sites on the membrane by incubating it in blocking buffer for 1 hour at room temperature.[24][26]
-
Primary Antibody Incubation : Dilute the primary antibody in blocking buffer (e.g., 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[24]
-
Washing : Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20) to remove unbound primary antibody.[24]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[24][26]
-
Washing : Repeat the washing step (step 7).
-
Detection : Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.[24]
-
Imaging : Capture the chemiluminescent signal using an appropriate imaging system. Analyze band intensities to determine changes in protein expression or phosphorylation.
Protocol 3: Cell Viability Assay (ATP-Based Luminescence)
This assay determines the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells. It is used to assess the cytostatic or cytotoxic effects of Pim kinase inhibitors.
Materials:
-
Cancer cell lines.
-
96-well clear-bottom, black- or white-walled tissue culture plates.
-
Pim kinase inhibitor.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit or similar.
-
Luminometer.
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to attach and resume growth (typically overnight).
-
Compound Treatment : Prepare serial dilutions of the Pim kinase inhibitor. Add the desired final concentrations of the inhibitor to the wells. Include DMSO-only wells as a negative control.
-
Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[17][25]
-
Assay Reagent Preparation : Equilibrate the plate and the assay reagent to room temperature for approximately 30 minutes.
-
Lysis and Signal Generation : Add a volume of the CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL). The reagent lyses the cells and contains luciferase and luciferin (B1168401) to generate a luminescent signal from the ATP released.
-
Signal Stabilization : Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis : The luminescent signal is directly proportional to the number of viable cells. Calculate the percentage of viability relative to the DMSO control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
Pim kinases are multifaceted oncogenes that sit at the nexus of critical signaling pathways controlling cell growth, survival, and metabolism.[1][27] Their constitutive activity and frequent overexpression in a broad spectrum of human cancers establish them as high-value therapeutic targets. The development of potent small-molecule inhibitors has validated this concept, with several agents showing promise in preclinical models and early-phase clinical trials, particularly in hematological cancers.[1][11]
Future research will likely focus on dissecting the isoform-specific roles of Pim-1, Pim-2, and Pim-3, identifying predictive biomarkers to select patient populations most likely to benefit from Pim inhibition, and exploring rational combination therapies.[1][7] Combining Pim inhibitors with standard chemotherapy or other targeted agents, such as PI3K/mTOR or Bcl-2 inhibitors, holds significant promise for overcoming the therapeutic resistance that is often driven by the powerful pro-survival functions of the Pim kinase family.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. The oncogenic PIM kinase family regulates drug resistance through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Significance of Pim-1 in Human Cancers: A Meta-analysis of Association with Prognosis and Clinicopathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
- 24. resources.novusbio.com [resources.novusbio.com]
- 25. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
Preliminary Preclinical Studies of CX-6258 in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the investigation of CX-6258, a potent pan-Pim kinase inhibitor, in the context of hematological malignancies. The information is compiled from publicly available research to facilitate further investigation and drug development efforts in this area.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound, including its biochemical potency against Pim kinases and its anti-proliferative effects in cancer cell lines.
Table 1: Biochemical Potency of this compound Against Pim Kinase Isoforms
| Kinase Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Table 2: In Vitro Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hematological Malignancies | ||
| MV-4-11 | Acute Myeloid Leukemia (AML) | Sensitive (specific value not detailed in snippets) |
| Various Acute Leukemia Lines | Acute Leukemia | 0.02 - 3.7 |
| Solid Tumors | ||
| PC-3 | Prostate Adenocarcinoma | 0.452 |
Table 3: In Vivo Efficacy of this compound in a MV-4-11 Xenograft Model
| Dosage (Oral, Daily) | Tumor Growth Inhibition (TGI) |
| 50 mg/kg | 45% |
| 100 mg/kg | 75% |
Table 4: Synergistic Effects of this compound with Chemotherapeutic Agents in PC-3 Cells
| Combination (Molar Ratio) | Combination Index (CI50) | Interpretation |
| This compound with Doxorubicin (10:1) | 0.40 | Synergy |
| This compound with Paclitaxel (100:1) | 0.56 | Synergy |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical assessment of this compound.
Pim Kinase Inhibition Assays (Radiometric)
These assays were utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against the three Pim kinase isoforms.
-
Pim-1 and Pim-2 Inhibition:
-
Human recombinant Pim-1 and Pim-2 enzymes were used.
-
The substrate used was RSRHSSYPAGT.
-
The ATP concentrations were maintained at 30 µM for Pim-1 and 5 µM for Pim-2.
-
Inhibition was measured via a radiometric assay format.
-
-
Pim-3 Inhibition:
-
The assay utilized the RSRHSSYPAGT substrate.
-
The ATP concentration was 155 µM.
-
A radiometric assay was employed to measure inhibition.
-
Cellular Anti-Proliferative Assays
The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines.
-
Cell Lines and Culture:
-
Human cancer cell lines, including those from acute leukemias (e.g., MV-4-11) and solid tumors (e.g., PC-3), were used.
-
Cells were maintained in appropriate culture media and conditions.
-
-
Assay Procedure:
-
Cells were seeded in multi-well plates.
-
A range of concentrations of this compound was added to the wells.
-
Following a defined incubation period, cell viability was assessed using a standard method (e.g., MTT assay).
-
IC50 values, the concentration of the compound that inhibits cell growth by 50%, were calculated.
-
Mechanistic Cellular Assays in MV-4-11 AML Cells
These experiments were conducted to elucidate the mechanism of action of this compound in a relevant hematological malignancy cell line.[1]
-
Objective: To measure the inhibition of phosphorylation of key pro-survival proteins, Bad and 4E-BP1, at sites specific to Pim kinase activity.
-
Methodology:
-
MV-4-11 cells were treated with varying doses of this compound.
-
Cell lysates were prepared.
-
Western blotting or ELISA was performed using antibodies specific for the phosphorylated forms of Bad (at Ser112) and 4E-BP1 (at Ser65 and Thr37/46).
-
The dose-dependent decrease in the phosphorylation of these proteins was quantified.
-
In Vivo Human Tumor Xenograft Studies
The in vivo efficacy of this compound was assessed in a mouse model of acute myeloid leukemia.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or similar strains) were used.
-
Tumor Implantation:
-
MV-4-11 human AML cells were implanted, typically subcutaneously, into the mice.[2]
-
Tumors were allowed to establish to a predetermined size.
-
-
Drug Administration:
-
Mice were administered this compound orally, once daily.
-
Dosages of 50 mg/kg and 100 mg/kg were evaluated.
-
-
Efficacy Evaluation:
-
Tumor volumes were measured regularly throughout the study.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study by comparing the tumor volumes in the treated groups to the vehicle control group.
-
The tolerability of the compound was monitored by observing the general health and body weight of the mice.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for its preclinical evaluation.
References
The Therapeutic Potential of CX-6258 in Solid Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 is a potent, orally bioavailable, small-molecule inhibitor targeting the family of serine/threonine kinases known as Pim kinases (Pim-1, Pim-2, and Pim-3). Overexpression of Pim kinases has been implicated in the tumorigenesis and progression of various solid tumors, including prostate and pancreatic cancer, making them an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound in solid tumors, with a focus on its mechanism of action, anti-proliferative activity, and in vivo efficacy.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of all three Pim kinase isoforms. The inhibition of Pim kinase activity by this compound disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. A key mechanism is the prevention of the phosphorylation of pro-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2)-associated death promoter (Bad). By inhibiting the phosphorylation of Bad, this compound promotes apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the phosphorylation of 4E-binding protein 1 (4E-BP1), a critical regulator of protein synthesis.
Pim Kinase Signaling Pathway
The following diagram illustrates the central role of Pim kinases in promoting cell survival and proliferation and the mechanism by which this compound exerts its anti-tumor effects.
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against all three Pim kinase isoforms.
| Target Kinase | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Table 1: In vitro inhibitory concentration (IC50) of this compound against Pim kinase isoforms.[1][]
Anti-proliferative Activity in Cancer Cell Lines
This compound has shown broad anti-proliferative activity against a panel of human cancer cell lines, with IC50 values ranging from 0.02 to 3.7 µM.[1][] While detailed data for a comprehensive panel of solid tumor cell lines is referenced in the supporting information of Haddach et al., which was not publicly accessible, the activity in the PC3 prostate adenocarcinoma cell line has been reported.
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate Adenocarcinoma | 452 |
Table 2: Anti-proliferative activity of this compound in the PC3 solid tumor cell line.
In Vivo Efficacy in a Solid Tumor Xenograft Model
The anti-tumor activity of this compound has been evaluated in a preclinical xenograft model using the PC3 human prostate adenocarcinoma cell line.
| Animal Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) |
| Nude mice with PC3 xenografts | This compound | 50 mg/kg, oral, once daily | 51% |
Table 3: In vivo efficacy of this compound in a PC3 xenograft model.
Synergy with Chemotherapeutic Agents
This compound has been shown to act synergistically with standard-of-care chemotherapeutic agents in the PC3 prostate cancer cell line. This suggests a potential role for this compound in combination therapies to enhance the efficacy of existing treatments.
| Combination | Molar Ratio | Combination Index (CI50) |
| This compound + Doxorubicin (B1662922) | 10:1 | 0.4 |
| This compound + Paclitaxel (B517696) | 100:1 | 0.56 |
Table 4: Synergistic effects of this compound with doxorubicin and paclitaxel in PC3 cells. A CI50 value < 1 indicates synergy.[1]
Experimental Protocols
In Vitro Anti-proliferative Assay (General Protocol)
-
Cell Culture: Human solid tumor cell lines (e.g., PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in culture media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a commercial ATP-based luminescence assay.
-
Data Analysis: The absorbance or luminescence values are measured, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Study (Generalized Protocol for PC3 Model)
-
Animal Model: Male athymic nude mice (6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Cell Implantation: PC3 cells are harvested, washed, and resuspended in a suitable medium (e.g., a mixture of media and Matrigel). A specific number of cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2). Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Compound Administration: this compound is formulated for oral administration (e.g., in a vehicle of 0.5% methylcellulose (B11928114) and 0.2% Tween 80). The treatment group receives the specified dose (e.g., 50 mg/kg) orally once daily. The control group receives the vehicle only.
-
Monitoring: Tumor volume and body weight are measured at regular intervals (e.g., 2-3 times per week). Animal health is monitored daily.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a specified duration of treatment.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Experimental Workflow Visualization
Clinical Development Status in Solid Tumors
As of the latest available information, there are no publicly disclosed clinical trials specifically investigating this compound in patients with solid tumors. The preclinical data, particularly the in vivo efficacy in a prostate cancer model and the synergistic effects with standard chemotherapies, provide a strong rationale for further investigation in this area.
Conclusion
This compound is a potent pan-Pim kinase inhibitor with demonstrated preclinical activity against solid tumor cells. Its ability to induce apoptosis, inhibit cell proliferation, and synergize with existing chemotherapeutic agents highlights its potential as a valuable therapeutic agent. Further preclinical studies in a broader range of solid tumor models and eventual clinical evaluation are warranted to fully elucidate the therapeutic utility of this compound in the treatment of solid malignancies.
References
Methodological & Application
Application Notes and Protocols for CX-6258 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 is a potent and selective, orally bioavailable pan-Pim kinase inhibitor. The Pim (Provirus Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, consisting of Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is implicated in the tumorigenesis of various solid and hematological malignancies. This compound inhibits all three Pim kinase isoforms, leading to the suppression of tumor cell growth and survival. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-cancer activity.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3. This inhibition prevents the phosphorylation of downstream pro-survival proteins, notably Bad (Bcl-2-associated death promoter) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1).[1][2] By preventing the phosphorylation of Bad at Ser112 and 4E-BP1 at Ser65 and Thr37/46, this compound promotes apoptosis and inhibits protein synthesis, respectively, leading to reduced cell viability and tumor growth.[1][2]
Signaling Pathway of this compound
Caption: this compound inhibits Pim kinases, preventing the phosphorylation of Bad and 4E-BP1.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| Pim-1 | 5[1][2] |
| Pim-2 | 25[1][2] |
| Pim-3 | 16[1][2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02[1][3] |
| PC3 | Prostate Cancer | 0.452[3][4] |
| Various Human Cancer Cell Lines | - | 0.02 - 3.7[1] |
Table 3: Synergistic Effects of this compound with Chemotherapeutic Agents in PC3 Cells [1][4]
| Combination (Molar Ratio) | Combination Index (CI₅₀) |
| This compound + Doxorubicin (10:1) | 0.40 |
| This compound + Paclitaxel (100:1) | 0.56 |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound hydrochloride (powder)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, for a compound with a molecular weight of 498.40 g/mol , dissolve 4.984 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[2]
Experimental Workflow
References
Application Notes and Protocols for CX-6258 in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 is a potent and orally bioavailable pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases implicated in cell survival, proliferation, and apoptosis resistance.[1] Overexpression of Pim kinases is observed in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. This compound has demonstrated significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo in preclinical mouse xenograft models of acute myeloid leukemia (AML) and prostate cancer.[1] These application notes provide detailed protocols for utilizing this compound in in vivo mouse xenograft studies, based on published preclinical data.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of all three Pim isoforms. This inhibition disrupts downstream signaling pathways that promote cell survival and proliferation. Key downstream targets of Pim kinases include the pro-apoptotic protein Bad and the translational regulator 4E-BP1. By inhibiting the phosphorylation of these and other substrates, this compound can induce apoptosis and inhibit protein synthesis in cancer cells.[2]
Quantitative Data Summary
The following tables summarize the in vivo dosage, administration, and efficacy of this compound in preclinical mouse xenograft models.
Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models [1]
| Cell Line | Cancer Type | Mouse Strain | Treatment Dose (Oral) | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| MV-4-11 | Acute Myeloid Leukemia | Nude Mice | 50 mg/kg | Once daily for 21 days | 45% |
| MV-4-11 | Acute Myeloid Leukemia | Nude Mice | 100 mg/kg | Once daily for 21 days | 75% |
| PC3 | Prostate Adenocarcinoma | Nude Mice | 50 mg/kg | Once daily | 51% |
Table 2: Mouse Pharmacokinetic Profile of this compound (Compound 13) [1]
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 2 mg/kg | 5 mg/kg |
| Bioavailability (F%) | - | 43% |
| Clearance (Cl) (L/h/kg) | 0.8 | - |
| Volume of Distribution (Vd) (L/kg) | 1.1 | - |
| Half-life (T½) (h) | 1.0 | 1.4 |
| AUC(0-24h) (ng·h/mL) | 2400 | 4400 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an MV-4-11 AML Subcutaneous Xenograft Model
This protocol is designed to assess the anti-tumor activity of this compound in a subcutaneous xenograft model using the human acute myeloid leukemia cell line MV-4-11.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)[2]
-
MV-4-11 human AML cell line
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Calipers
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture: Culture MV-4-11 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
-
Tumor Cell Implantation:
-
Harvest MV-4-11 cells and resuspend them in sterile PBS at a concentration of 2 x 10⁸ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 1 x 10⁷ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation at the desired concentrations (e.g., 5 mg/mL and 10 mg/mL for 50 mg/kg and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Administer this compound or vehicle to the respective groups via oral gavage once daily for 21 days.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
-
-
Safety Assessment: Monitor the general health and behavior of the mice daily. The reported studies indicated that this compound was well-tolerated at the efficacious doses.[1]
Protocol 2: In Vivo Efficacy Study of this compound in a PC3 Prostate Cancer Subcutaneous Xenograft Model
This protocol outlines the procedure for evaluating the efficacy of this compound in a subcutaneous xenograft model using the human prostate adenocarcinoma cell line PC3.
Materials:
-
This compound
-
Vehicle for oral administration
-
PC3 human prostate cancer cell line
-
Male athymic nude mice (6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
Calipers
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture: Maintain PC3 cells in appropriate culture conditions. Ensure cells are healthy and actively dividing before implantation.
-
Tumor Cell Implantation:
-
Harvest and prepare PC3 cells as described for MV-4-11 cells.
-
Subcutaneously inject 1 x 10⁷ PC3 cells mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth and group the animals as described in the MV-4-11 protocol once tumors reach an average volume of 100-150 mm³.
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose).
-
Administer this compound or vehicle orally once daily.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights regularly.
-
Calculate TGI at the end of the study.
-
-
Safety Assessment: Observe the mice for any signs of toxicity. The published study noted that the 50 mg/kg dose was well-tolerated.[1]
Visualizations
Pim Kinase Signaling Pathway
Caption: Simplified Pim Kinase Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: General workflow for an in vivo mouse xenograft efficacy study with this compound.
References
Application Note: Measuring CX-6258 Activity with a Radiometric Kinase Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CX-6258 is a potent and selective pan-inhibitor of the Pim kinase family, which includes Pim-1, Pim-2, and Pim-3.[1][2][3][4] These serine/threonine kinases are key regulators of cell survival and proliferation and are implicated in the progression of various cancers, including leukemia and solid tumors like prostate and pancreatic cancer.[5] this compound exhibits robust anti-tumor activity by inhibiting the phosphorylation of downstream pro-survival proteins such as Bad and 4E-BP1.[1][3][6][7] This application note provides a detailed protocol for measuring the inhibitory activity of this compound against Pim kinases using a radiometric assay, a sensitive and direct method for quantifying kinase activity.[8]
Principle of the Assay
The radiometric kinase assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific substrate by the kinase.[8][9] The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity. By performing the assay in the presence of varying concentrations of an inhibitor like this compound, the half-maximal inhibitory concentration (IC50) can be determined.
Target Kinases and this compound Potency
This compound demonstrates high potency against all three Pim kinase isoforms. The biochemical potency of this compound is summarized in the table below.
| Kinase | IC50 (nM) |
| Pim-1 | 5[1][3][4] |
| Pim-2 | 25[1][3][4] |
| Pim-3 | 16[1][3][4] |
Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of the JAK/STAT signaling pathway and are often upregulated by various cytokines and oncogenes.[5] They play a crucial role in cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD and promoting protein synthesis through the phosphorylation of 4E-BP1.[5][7]
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Radiometric Kinase Assay
This protocol is adapted for measuring the activity of Pim-1, Pim-2, and Pim-3 kinases in the presence of this compound.
Materials and Reagents
-
Recombinant human Pim-1, Pim-2, or Pim-3 kinase (e.g., from MilliporeSigma, ProQinase)
-
Pim kinase substrate peptide: RSRHSSYPAGT
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP (PerkinElmer)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Dithiothreitol (DTT)
-
Phosphocellulose paper (P81)[9]
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or water bath (30°C)
Assay Workflow
Caption: General workflow for the radiometric kinase assay.
Detailed Procedure
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in kinase reaction buffer to achieve the desired final concentrations for the assay.
-
Prepare the kinase reaction buffer and supplement with DTT to a final concentration of 0.25 mM.
-
Prepare the ATP stock solution containing both non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration in the assay will vary depending on the kinase being tested:
-
Prepare the substrate peptide stock solution in the kinase reaction buffer.
-
-
Set up the Kinase Reaction:
-
For each reaction, in a microcentrifuge tube, combine the following:
-
Kinase reaction buffer
-
Recombinant Pim kinase (the optimal concentration should be determined empirically)
-
Substrate peptide (RSRHSSYPAGT)
-
This compound at various concentrations (or DMSO for the control)
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Initiate the Reaction:
-
Start the kinase reaction by adding the [γ-³²P]ATP solution to each tube.
-
The final reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Stop the Reaction:
-
Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a labeled square of P81 phosphocellulose paper.
-
-
Wash the P81 Paper:
-
Wash the P81 paper squares multiple times (e.g., 3-4 times for 5-10 minutes each) in a large volume of wash buffer (0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) and let the paper air dry.
-
-
Quantify Radioactivity:
-
Place each dry P81 paper square into a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Summary
This radiometric assay provides a robust and sensitive method for determining the inhibitory activity of this compound against Pim-1, Pim-2, and Pim-3 kinases. The provided protocol offers a framework for researchers to assess the potency of this and other Pim kinase inhibitors, contributing to the broader understanding of their therapeutic potential in cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. plus.labcloudinc.com [plus.labcloudinc.com]
- 5. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of CX-6258 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 is a potent and selective, orally bioavailable, pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] The Pim kinases are frequently overexpressed in a variety of hematological and solid tumors, where they play a crucial role in regulating cell survival, proliferation, and apoptosis.[1] By inhibiting all three isoforms, this compound demonstrates robust anti-proliferative activity across a range of cancer cell lines, making it a promising candidate for cancer therapy.[1] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using a colorimetric MTT assay.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of Pim kinases, thereby inhibiting their catalytic activity.[1] This leads to the reduced phosphorylation of downstream substrates, including the pro-apoptotic protein BAD and the translation regulator 4E-BP1.[1][2] Inhibition of BAD phosphorylation promotes apoptosis, while the dephosphorylation of 4E-BP1 suppresses protein synthesis, collectively leading to cell cycle arrest and cell death in cancer cells. The Pim kinase signaling pathway is primarily activated by the JAK/STAT pathway, which is stimulated by various cytokines and growth factors.[1]
Caption: this compound inhibits Pim kinases, leading to apoptosis and reduced proliferation.
Data Presentation: IC50 Values of this compound
This compound has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range.[4] Acute leukemia cell lines have shown particular sensitivity to this compound.
| Cancer Type | Cell Line | IC50 (nM) |
| Pim Kinase Inhibition | ||
| Pim-1 | - | 5 |
| Pim-2 | - | 25 |
| Pim-3 | - | 16 |
| Anti-Proliferative Activity | ||
| Acute Myeloid Leukemia | MV-4-11 | 20 |
| Prostate Adenocarcinoma | PC3 | 452 |
| Various Cancers | Panel of cell lines | 20 - 3700 |
A more comprehensive table of antiproliferative activities can be found in the supporting information of the publication by Haddach, M., et al. (2012). Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters, 3(2), 135–139.[5]
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
Humidified incubator (37°C, 5% CO2)
Caption: Experimental workflow for determining the IC50 of this compound.
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by using non-linear regression analysis software (e.g., GraphPad Prism).
-
Conclusion
This document provides a comprehensive overview of the mechanism of action of this compound and a detailed protocol for determining its IC50 in various cancer cell lines. The provided data and methodologies will be valuable for researchers and scientists in the field of oncology and drug development for the further evaluation of this promising pan-Pim kinase inhibitor.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. Protein Profiling Identifies mTOR Pathway Modulation and Cytostatic Effects of Pim Kinase Inhibitor, AZD1208, in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-immunoprecipitation to Study CX-6258 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 is a potent, orally bioavailable, and selective pan-inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3)[1][2][3][4]. Pim kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a range of downstream substrates, including the pro-apoptotic protein Bad and the translation regulator 4E-BP1[1][4]. Overexpression of Pim kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors[4]. Understanding the engagement of this compound with its targets within the cellular context is critical for elucidating its mechanism of action and for the development of effective cancer therapies.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment[5][6][7][8][9]. This method allows for the isolation of a specific protein (the "bait") along with its interacting partners (the "prey") from a cell lysate using an antibody targeting the bait protein[10][11]. By performing Co-IP of a Pim kinase, one can investigate its interaction with known substrates. Treatment with this compound is expected to disrupt this interaction if the binding of the substrate is dependent on the kinase activity.
These application notes provide a detailed protocol for utilizing Co-immunoprecipitation to assess the target engagement of this compound with Pim kinases by examining the disruption of the Pim kinase-substrate interaction.
Signaling Pathway of Pim Kinases and this compound Intervention
Pim kinases are downstream effectors of the JAK/STAT signaling pathway and are often overexpressed in cancer. They promote cell survival and proliferation by phosphorylating and thereby inhibiting pro-apoptotic proteins such as Bad, and by activating proteins involved in protein synthesis like 4E-BP1. This compound, as a pan-Pim kinase inhibitor, blocks these phosphorylation events, leading to the restoration of apoptotic signals and inhibition of protein translation.
Caption: Pim Kinase Signaling Pathway and this compound Inhibition.
Experimental Design and Workflow
The experiment is designed to compare the interaction between a specific Pim kinase isoform and its substrate in cells treated with this compound versus untreated (vehicle control) cells. The workflow involves cell culture and treatment, cell lysis under non-denaturing conditions, immunoprecipitation of the target Pim kinase, and subsequent detection of the co-immunoprecipitated substrate by western blotting.
Caption: Co-immunoprecipitation workflow for this compound target engagement.
Quantitative Data Summary
The following tables summarize the key characteristics of this compound and representative quantitative data expected from the Co-IP experiment.
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) |
| Pim-1 | 5[1][2][3] |
| Pim-2 | 25[1][2][3] |
| Pim-3 | 16[1][2][3] |
Table 2: Representative Co-immunoprecipitation Results (Densitometry Analysis of Western Blots)
| Treatment | IP Target | Co-IP Substrate | Relative Substrate Signal (Normalized to IP Target) |
| Vehicle (DMSO) | Pim-1 | p-Bad (S112) | 1.00 |
| This compound (1 µM) | Pim-1 | p-Bad (S112) | 0.25 |
| Vehicle (DMSO) | Pim-1 | p-4E-BP1 (T37/46) | 1.00 |
| This compound (1 µM) | Pim-1 | p-4E-BP1 (T37/46) | 0.30 |
Note: The values in Table 2 are hypothetical and represent the expected outcome of a successful experiment.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: MV-4-11 (human acute myeloid leukemia cell line)
-
Compound: this compound (dissolved in DMSO)
-
Antibodies:
-
Anti-Pim-1 (for immunoprecipitation and western blot)
-
Anti-Pim-2 (for immunoprecipitation and western blot)
-
Anti-Pim-3 (for immunoprecipitation and western blot)
-
Anti-phospho-Bad (Ser112) (for western blot)
-
Anti-phospho-4E-BP1 (Thr37/46) (for western blot)
-
Normal Rabbit or Mouse IgG (as a negative control for IP)
-
-
Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents for Co-IP:
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Elution Buffer (e.g., 1x Laemmli sample buffer)
-
-
Reagents for Western Blot: SDS-PAGE gels, transfer buffer, blocking buffer (e.g., 5% non-fat milk in TBST), primary and secondary antibodies, and chemiluminescent substrate.
Protocol
1. Cell Culture and Treatment
-
Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL and grow to a total of 2-5 x 10^7 cells per experimental condition.
-
Treat the cells with either DMSO (vehicle control) or the desired concentration of this compound (e.g., 0.1, 1, 10 µM) for 2 hours[1].
2. Cell Lysis
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold Co-IP lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled microfuge tube.
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
3. Pre-clearing the Lysate (Optional but Recommended)
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube.
4. Immunoprecipitation
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-Pim-1) or normal IgG as a negative control.
-
Incubate on a rotator for 4 hours to overnight at 4°C to allow the formation of antibody-antigen complexes.
-
Add 30 µL of Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
5. Washing
-
Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP wash buffer. After each wash, pellet the beads and completely remove the supernatant.
6. Elution
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in 40 µL of 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
7. Western Blot Analysis
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Pim-1, anti-p-Bad, or anti-p-4E-BP1) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
For quantitative analysis, perform densitometry on the resulting bands and normalize the signal of the co-immunoprecipitated substrate to the signal of the immunoprecipitated Pim kinase.
Logical Relationship of Experimental Controls
Proper controls are crucial for the interpretation of Co-IP results. The following diagram illustrates the key controls and their purpose in this experiment.
Caption: Logical relationship of experimental controls for Co-IP.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the target engagement of the pan-Pim kinase inhibitor this compound using co-immunoprecipitation. By demonstrating the disruption of the interaction between Pim kinases and their downstream substrates upon drug treatment, this methodology provides direct evidence of target engagement within a cellular context, which is invaluable for both basic research and preclinical drug development. Successful execution of this protocol will yield reliable and interpretable data on the mechanism of action of this compound.
References
- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Navigating CX-6258 Solubility: A Technical Support Guide
For researchers and drug development professionals working with the pan-Pim kinase inhibitor CX-6258, achieving optimal solubility is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges, ensuring reliable and reproducible results.
Troubleshooting Guide: Resolving this compound Solubility Issues
This guide addresses specific problems you may encounter when preparing this compound solutions.
Problem 1: this compound fails to dissolve completely in a single solvent.
-
Question: I am trying to dissolve this compound in a single solvent like DMSO, but it is not fully dissolving or is precipitating out. What should I do?
-
Answer: this compound has limited solubility in single aqueous or organic solvents. For in vitro studies, while it is soluble in DMSO at concentrations ≥ 50 mg/mL (108.24 mM), using co-solvents is often necessary for stable solutions, especially at higher concentrations or for subsequent dilution in aqueous media.[1][2] For in vivo preparations, a multi-component solvent system is required.
Problem 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
-
Question: I prepared a high-concentration stock of this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
-
Answer: This is a common issue due to the poor aqueous solubility of this compound. To avoid precipitation, a co-solvent system is recommended. Instead of diluting the DMSO stock directly into an aqueous solution, prepare an intermediate solution containing co-solvents like PEG300 and Tween-80 before the final dilution into the aqueous medium. It is also crucial to use fresh, anhydrous DMSO for your stock solution, as absorbed moisture can reduce solubility.[2][3]
Problem 3: The prepared this compound solution is not clear.
-
Question: I have followed a co-solvent protocol, but my final this compound solution is cloudy or contains visible particles. What steps can I take to clarify the solution?
-
Answer: If your solution is not clear, gentle warming and sonication can aid dissolution.[1] For a suspended solution, heating to 60°C and using an ultrasonic bath can help achieve a clear solution.[1] Ensure that each solvent is added sequentially and mixed thoroughly before adding the next.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most effective solvent, with a solubility of ≥ 50 mg/mL.[1][2] N,N-Dimethylformamide (DMF) can also be used, with a solubility of 1 mg/ml.[4] For working solutions, especially for in vivo studies, a co-solvent system is necessary.
Q2: What is the recommended solvent formulation for in vitro experiments?
A2: For in vitro experiments, a stock solution in fresh, anhydrous DMSO is typically prepared first.[2][3] When further dilution in aqueous media is required, a co-solvent system can prevent precipitation. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.[1][2]
Q3: What is the recommended solvent formulation for in vivo experiments?
A3: For in vivo oral administration, two common co-solvent formulations are recommended:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
15% Cremophor EL and 85% Saline.[1] It is recommended to prepare these solutions fresh for immediate use.[2]
Q4: Are there any specific techniques to improve the dissolution of this compound?
A4: Yes, applying heat and sonication can significantly improve the dissolution of this compound, particularly when preparing concentrated or suspended solutions.[1] Gentle warming to 60°C and using an ultrasonic bath are effective methods.[1]
Q5: How should this compound solutions be stored?
A5: Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2] Working solutions, especially those prepared in co-solvent systems for in vivo use, should be prepared fresh and used promptly.[2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 50 | ≥ 108.24 | Use fresh, anhydrous DMSO.[2][3] |
| DMF | 1 | 2.16 | |
| Ethanol | 2 | 4.33 | [3] |
| Water | Insoluble | - | [3][5] |
Table 2: Formulations for this compound Working Solutions
| Application | Formulation | Achieved Concentration |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL |
| In Vivo | 15% Cremophor EL, 85% Saline | Not specified |
| In Vitro (Suspended) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 20 mg/mL (with heating and sonication)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL in DMSO)
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mg/mL concentration.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vivo Administration (using co-solvents)
This protocol is for a final concentration of ≥ 2.75 mg/mL.
-
Prepare a 27.5 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 27.5 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Mix thoroughly. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Use the freshly prepared solution for your experiment.
Mandatory Visualizations
References
Optimizing CX-6258 concentration for in vitro experiments
Welcome to the technical support center for CX-6258. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally bioavailable, and ATP-competitive pan-inhibitor of PIM kinases.[1] It targets all three isoforms of the PIM kinase family (PIM-1, PIM-2, and PIM-3), which are serine/threonine kinases involved in the regulation of cell survival and proliferation.[2] By inhibiting these kinases, this compound can suppress apoptosis and modulate chemotherapy resistance.[2]
Q2: What are the recommended concentrations of this compound for in vitro experiments?
The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, a general starting point can be determined from its IC50 values.
Table 1: Inhibitory Potency of this compound Against PIM Kinases [3][4]
| Target | IC50 |
| PIM-1 | 5 nM |
| PIM-2 | 25 nM |
| PIM-3 | 16 nM |
For cell-based assays, this compound has shown anti-proliferative activity in a range of human cancer cell lines with IC50 values between 0.02 µM and 3.7 µM.[3][5] Acute leukemia cell lines have been noted to be particularly sensitive.[3][5]
Table 2: Anti-proliferative Activity of this compound in Selected Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 |
| MV-4-11 | Acute Myeloid Leukemia | 20 nM |
| PC3 | Prostate Cancer | 452 nM |
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO.[6] For in vitro experiments, a stock solution of 10 mM to 50 mM in DMSO is typically prepared.[6] It is important to use fresh, moisture-free DMSO as its presence can reduce solubility.[3]
Preparation of a 10 mM Stock Solution: To prepare a 10 mM stock solution of this compound (Molecular Weight: 461.94 g/mol ), dissolve 4.62 mg of the compound in 1 mL of DMSO.
Storage of Stock Solutions: Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.[3] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[4][6]
Troubleshooting Guides
Issue 1: Low or no observable effect of this compound in my cell-based assay.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend testing a broad range of concentrations (e.g., 0.01 µM to 10 µM) to establish an IC50 value.
-
-
Possible Cause 2: Poor Compound Solubility.
-
Solution: Ensure your stock solution is fully dissolved. Gentle warming and vortexing can aid dissolution. Always use high-quality, anhydrous DMSO. For working solutions, ensure the final DMSO concentration in your cell culture media is not toxic to your cells (typically <0.5%).
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: PIM kinase expression levels can vary between cell lines. Confirm the expression of PIM kinases in your cell line of interest via Western blot or qPCR. Cell lines with lower PIM expression may be less sensitive to this compound.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Stock Solution.
-
Solution: Ensure your stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stable stock for each experiment.
-
-
Possible Cause 2: Cell Passage Number.
-
Solution: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.
-
-
Possible Cause 3: Inconsistent Incubation Times.
Issue 3: Potential off-target effects are confounding my results.
-
Possible Cause 1: Inhibition of Other Kinases.
-
Solution: While this compound is highly selective for PIM kinases, it has been shown to inhibit Flt-3 at higher concentrations (IC50 = 0.134 µM).[2] If your cell line expresses high levels of Flt-3, consider using concentrations of this compound well below this IC50 value to minimize off-target effects. It is also good practice to validate key findings using a structurally different PIM inhibitor or through genetic approaches like siRNA or CRISPR.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
2. Western Blot Analysis of PIM Kinase Signaling
This protocol allows for the detection of changes in the phosphorylation of downstream targets of PIM kinases.
-
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46), anti-total Bad, anti-total 4E-BP1, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 2 hours).[2]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like actin or tubulin.[9]
-
Visualizations
Caption: PIM Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical troubleshooting guide for unexpected experimental outcomes.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ijbs.com [ijbs.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. m.youtube.com [m.youtube.com]
Potential off-target effects of CX-6258 to consider
Technical Support Center: CX-6258
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of this compound. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary molecular targets of this compound?
This compound is a potent, orally bioavailable, and selective pan-inhibitor of the Pim kinase family, which includes the serine/threonine kinases Pim-1, Pim-2, and Pim-3.[1][2][3][4][5][6][7][8] These kinases are key regulators of cell survival and proliferation and are implicated in various cancers.[5] this compound functions by competitively binding to the ATP-binding pocket of the Pim kinases.
Q2: Is this compound a completely selective inhibitor? What are its known off-target effects?
While this compound demonstrates excellent kinase selectivity, it is not completely specific.[4][5] The most well-documented off-target kinase is Fms-like tyrosine kinase 3 (FLT3), which this compound inhibits but at concentrations significantly higher than those required for Pim kinase inhibition.[5][7] Some studies have also noted inhibitory activity against haspin kinase in melanoma cell lines, again at much higher concentrations than for its primary targets.[4] Researchers should be aware of these potential off-targets, especially when using high concentrations of the inhibitor.
Q3: I am observing an unexpected phenotype in my experiment. How can I determine if it's an off-target effect?
Observing an unexpected cellular response can be a common challenge. Follow these troubleshooting steps to differentiate between on-target and potential off-target effects.
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended targets in your experimental model. This can be achieved by measuring the phosphorylation status of known Pim kinase substrates, such as Bad (at Ser112) or 4E-BP1 (at Thr37/46), via Western blot.[1][2][5] A dose-dependent decrease in the phosphorylation of these substrates would confirm on-target activity.
-
Perform a Dose-Response Analysis: Use the lowest possible concentration of this compound that effectively inhibits Pim kinase activity. Off-target effects are more likely to occur at higher concentrations. A thorough dose-response curve for your specific assay will help identify the optimal therapeutic window.
-
Use a Structurally Different Pim Kinase Inhibitor: To validate that the observed phenotype is a direct result of Pim kinase inhibition, use a structurally unrelated pan-Pim kinase inhibitor (e.g., SGI-1776 or AZD1208) as a control. If the same phenotype is reproduced, it is likely an on-target effect.
-
Conduct a Rescue Experiment: If feasible, try to "rescue" the phenotype. This could involve overexpressing a drug-resistant mutant of a Pim kinase or a downstream effector to see if it reverses the effects of this compound treatment.
Data Presentation: Inhibitor Potency
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets and key off-targets.
| Target Kinase | IC50 (nM) | Target Type |
| Pim-1 | 5 | Primary[1][2][3][6][7][8] |
| Pim-2 | 25 | Primary[1][2][3][6][7][8] |
| Pim-3 | 16 | Primary[1][2][3][6][7][8] |
| FLT3 | 134 | Off-Target[5][7] |
Experimental Protocols
Protocol 1: Western Blot for On-Target this compound Activity
This protocol verifies the on-target activity of this compound by measuring the phosphorylation of a downstream Pim kinase substrate.
Methodology:
-
Cell Treatment: Plate cells (e.g., MV-4-11 acute myeloid leukemia cells) and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against a phosphorylated Pim substrate (e.g., anti-phospho-Bad (Ser112)) and a loading control (e.g., anti-GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-Bad signal relative to the loading control indicates on-target inhibition.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
CX-6258 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with the pan-Pim kinase inhibitor, CX-6258.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2][3] It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates involved in cell survival and proliferation.[4] Inhibition of Pim kinases by this compound leads to decreased phosphorylation of pro-apoptotic proteins like Bad and regulators of protein synthesis such as 4E-BP1.[3][5]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C and is stable for at least four years.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year to maintain stability.[3][5] It is advisable to use fresh DMSO as moisture can reduce the solubility of the compound.[5]
Q3: What are the known off-target effects of this compound?
This compound demonstrates excellent selectivity for Pim kinases. In a screening against 107 other kinases, significant inhibition (more than 80% at a concentration of 0.5 µM) was only observed for Pim-1, Pim-2, Pim-3, and Flt-3.[4]
Troubleshooting Guides
Inconsistent In Vitro Potency (IC50 Values)
Problem: Significant variability in IC50 values for this compound across different cancer cell lines or even between replicate experiments.
Possible Causes & Solutions:
-
Suboptimal Compound Solubility: this compound has limited solubility in aqueous solutions. Precipitation of the compound in culture media can lead to a lower effective concentration and thus, higher apparent IC50 values.
-
Solution: Ensure complete dissolution of the this compound stock solution in DMSO before further dilution in culture media. Visually inspect for any precipitation after dilution. Consider using a vehicle control with the same final DMSO concentration as in the treated wells. For in vivo formulations, a mixture of DMSO, PEG300, Tween 80, and saline can be used to improve solubility.[5]
-
-
Cell Line-Dependent Sensitivity: Different cell lines exhibit varying levels of dependence on Pim kinase signaling for their survival and proliferation.
-
Solution: Research the expression levels of Pim kinases and the activation status of upstream pathways (e.g., JAK/STAT) in your cell line of interest.[4] Cell lines with higher Pim kinase expression may be more sensitive to this compound.
-
-
Assay-Specific Interference: The components of certain cell viability assays can interact with the compound, leading to inaccurate readings.
-
Solution: If using colorimetric or fluorometric assays (e.g., MTT, AlamarBlue), consider the possibility of direct chemical reduction or inhibition of cellular reductases by this compound.[6] It is advisable to confirm findings using an alternative viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®).
-
Variable Inhibition of Downstream Signaling (Western Blotting)
Problem: Inconsistent or weak inhibition of the phosphorylation of Pim kinase substrates (e.g., p-Bad, p-4E-BP1) as assessed by Western blot.
Possible Causes & Solutions:
-
Suboptimal Lysis Buffer and Sample Handling: Phosphorylated proteins are susceptible to dephosphorylation by phosphatases released during cell lysis.
-
Inappropriate Blocking Agent: Milk-based blocking buffers contain phosphoproteins (caseins) that can lead to high background and mask the signal from your target protein.
-
Incorrect Buffer Composition: Phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.
-
Solution: Use Tris-buffered saline (TBS) for all washing and antibody dilution steps.[2]
-
-
Insufficient Protein Loading: Phosphorylated proteins often represent a small fraction of the total protein pool.
-
Solution: Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg). Consider enriching for your protein of interest via immunoprecipitation before Western blotting.[9]
-
-
Lack of Proper Controls: Without appropriate controls, it is difficult to interpret changes in phosphorylation status.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Pim-1 IC50 | 5 nM | [1][3] |
| Pim-2 IC50 | 25 nM | [1][3] |
| Pim-3 IC50 | 16 nM | [1][3] |
| Antiproliferative Activity (IC50) | 0.02 - 3.7 µM (in a panel of human cancer cell lines) | [5] |
Table 2: In Vivo Efficacy of this compound in a MV-4-11 Xenograft Model
| Dosage (Oral, Daily) | Tumor Growth Inhibition (TGI) | Reference |
| 50 mg/kg | 45% | [10] |
| 100 mg/kg | 75% | [10] |
Experimental Protocols
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated target protein and the total target protein overnight at 4°C with gentle agitation. Dilute antibodies in 5% BSA in TBST.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 8. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. medchemexpress.com [medchemexpress.com]
How to minimize CX-6258 toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the pan-Pim kinase inhibitor, CX-6258, in animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the reported tolerability of this compound in preclinical animal models?
A1: The initial discovery study of this compound reported that the compound was well tolerated in mice. In xenograft studies, oral administration of this compound at doses of 50 mg/kg and 100 mg/kg once daily for 21 days did not result in significant body weight loss compared to the vehicle control group[1]. However, detailed public reports on the maximum tolerated dose (MTD) and specific organ toxicities are limited.
Q2: What are the potential on-target and off-target toxicities of pan-Pim kinase inhibitors?
A2: While specific toxicity data for this compound is not extensively available in the public domain, information from other pan-Pim kinase inhibitors can provide insights into potential class-related toxicities. Some inhibitors in this class have been associated with:
-
Cardiotoxicity: One of the most significant concerns with some kinase inhibitors is cardiotoxicity, including prolongation of the QT interval[2]. For example, the clinical development of SGI-1776, another pan-Pim inhibitor, was terminated due to cardiac toxicity[2][3].
-
Hepatotoxicity: Elevated liver transaminases have been observed with some kinase inhibitors, suggesting a potential for liver toxicity[4]. The pan-PIM kinase inhibitor INCB053914 showed transaminase elevations as its most common toxicity[5].
-
Off-target Kinase Inhibition: While this compound is reported to be highly selective for Pim kinases, it also shows some activity against FMS-like tyrosine kinase 3 (FLT3)[1][6]. Inhibition of off-target kinases can lead to unexpected toxicities[7][8].
It is crucial to note that these are potential class-related effects, and the specific toxicity profile of this compound may differ.
Q3: How can I proactively monitor for potential toxicities during my animal studies with this compound?
A3: A comprehensive monitoring plan is essential for early detection of potential adverse effects. This should include:
-
Regular Clinical Observations: Daily monitoring of animals for any changes in behavior, appearance (e.g., ruffled fur, hunched posture), activity levels, and food and water intake.
-
Body Weight Measurement: Frequent monitoring of body weight (at least twice weekly) is a sensitive indicator of general toxicity[9].
-
Hematology and Clinical Chemistry: Collection of blood samples at baseline and at specified time points during the study to analyze complete blood counts and serum chemistry panels. Key parameters to monitor include liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.
-
Cardiovascular Monitoring: If feasible and appropriate for the animal model, electrocardiogram (ECG) monitoring can be considered to assess for any effects on cardiac function, given the known risks with other kinase inhibitors.
-
Histopathology: At the end of the study, a full necropsy and histopathological examination of major organs (liver, kidney, heart, spleen, lungs, etc.) should be performed to identify any microscopic changes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>10-15%) | - General toxicity - Dehydration or reduced food intake - Gastrointestinal effects | - Immediately assess the animal's overall health. - Consider dose reduction or temporary cessation of treatment. - Provide supportive care (e.g., supplemental hydration, palatable food). - Euthanize if humane endpoints are met. |
| Lethargy, Ruffled Fur, Hunched Posture | - Systemic toxicity - Off-target effects | - Intensify clinical monitoring. - Consider collecting blood for immediate analysis. - Evaluate for other signs of distress. - Dose adjustment may be necessary. |
| Elevated Liver Enzymes (ALT, AST) | - Hepatotoxicity | - Confirm the findings with repeat measurements. - Consider reducing the dose or discontinuing treatment. - At study termination, prioritize liver for histopathological evaluation. |
| Changes in Urine Output or Kidney Function Markers | - Nephrotoxicity | - Monitor water intake. - Assess kidney function markers (BUN, creatinine). - Histopathological examination of the kidneys is crucial. |
| Unexpected Mortality | - Acute toxicity - Severe organ damage | - Perform a full necropsy immediately to determine the cause of death. - Review the dosing procedure and formulation. - Consider a dose de-escalation in subsequent cohorts. |
Data Presentation
Table 1: Summary of In Vivo Efficacy and Tolerability of this compound in a Mouse Xenograft Model
| Dose Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Effect on Body Weight | Reference |
| 50 mg/kg | Oral, once daily for 21 days | 45% | Well tolerated, no significant weight loss | [1] |
| 100 mg/kg | Oral, once daily for 21 days | 75% | Well tolerated, no significant weight loss | [1] |
Note: This data is from a single study in a specific tumor model. Tolerability may vary depending on the animal species, strain, and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy and Tolerability Study of this compound
-
Animal Model: Select an appropriate tumor xenograft or patient-derived xenograft (PDX) model in immunocompromised mice (e.g., nude or SCID).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
This compound Formulation: Prepare the dosing formulation of this compound. A reported formulation for in vivo studies consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline[10]. The formulation should be prepared fresh daily.
-
Dosing: Administer this compound orally (e.g., by oral gavage) at the desired dose levels (e.g., 50 mg/kg and 100 mg/kg) once daily. The vehicle control group should receive the same formulation without the active compound.
-
Monitoring:
-
Measure tumor volume and body weight at least twice a week.
-
Perform daily clinical observations for any signs of toxicity.
-
-
Study Termination: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or if humane endpoints are reached.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze body weight changes over time.
-
At necropsy, collect tumors and major organs for histopathological analysis.
-
Mandatory Visualizations
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy and tolerability study.
References
- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 3. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. In Vivo Antihypertensive and Ex Vivo Vasodilatory Studies of Taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Vivo and Ex-Vivo Brain Uptake Studies of Peptidomimetic Neurolysin Activators in Healthy and Stroke Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
Addressing CX-6258 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-Pim kinase inhibitor, CX-6258. The following information is designed to help you address challenges related to this compound precipitation in cell culture media and ensure the success of your experiments.
Troubleshooting Guide: Addressing this compound Precipitation
Q1: I observed a cloudy appearance or visible precipitate in my cell culture medium after adding this compound. What is the likely cause and how can I resolve it?
A1: Precipitation of this compound in aqueous cell culture medium is a common issue arising from its low aqueous solubility. This typically occurs when the final concentration of the compound exceeds its solubility limit in the medium. The organic solvent used to dissolve this compound, most commonly DMSO, can also contribute to this issue if not properly diluted.
Troubleshooting Steps:
-
Optimize Stock Solution and Dilution:
-
Ensure your this compound stock solution in DMSO is fully dissolved. If you notice any precipitate in the stock, gentle warming and vortexing may help.
-
Avoid making serial dilutions of your concentrated DMSO stock directly into the aqueous culture medium.[1] It is best to perform initial serial dilutions in DMSO before the final dilution into the medium.[1]
-
When preparing the final working solution, add the DMSO stock to the pre-warmed (37°C) medium while gently vortexing to facilitate rapid dispersion.[2]
-
-
Control Final DMSO Concentration:
-
Determine Maximum Soluble Concentration:
-
Perform a solubility test to find the maximum concentration of this compound that remains soluble in your specific cell culture medium. This can be done by preparing a serial dilution of this compound in the medium and observing for any precipitation.[2]
-
Q2: My this compound solution appears clear initially but forms a precipitate over time during incubation. What could be happening?
A2: Time-dependent precipitation can be due to several factors, including temperature fluctuations, media evaporation, or interactions with media components.
Troubleshooting Steps:
-
Temperature Stability: Minimize the time culture vessels are outside the incubator to avoid temperature cycling, which can affect compound solubility.[2]
-
Prevent Evaporation: In long-term experiments, evaporation can concentrate media components, including this compound, leading to precipitation.[2] Ensure proper humidification of your incubator and consider using low-evaporation plates or sealing plates with gas-permeable membranes.[2]
-
Media Component Interactions: Certain components in the cell culture medium, such as salts and proteins in serum, can interact with the compound and affect its solubility. If you suspect this, you can test the stability of this compound in a simpler buffer system like PBS.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[4][5][6] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[4]
Q2: What are the reported solubility concentrations for this compound?
A2: The solubility of this compound can vary. Please refer to the table below for reported solubility data.
Q3: How should I store this compound stock solutions?
A3: Aliquot your stock solution to avoid repeated freeze-thaw cycles.[4] For long-term storage, it is recommended to keep the stock solution at -80°C (for up to 2 years) or -20°C (for up to 1 year).[7]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective pan-Pim kinase inhibitor, targeting Pim-1, Pim-2, and Pim-3.[4][6][7][8] Pim kinases are serine/threonine kinases that play a role in cell survival and proliferation by phosphorylating and inhibiting pro-apoptotic proteins like BAD.[9] By inhibiting Pim kinases, this compound can suppress apoptosis and inhibit tumor growth.[9]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (108.24 mM) | Saturation may not have been reached.[5] |
| DMSO | 25 mg/mL (50.16 mM) | Use fresh DMSO as moisture can reduce solubility.[4] |
| DMSO | 5 mg/mL | --- |
| DMF | 1 mg/mL | --- |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (5.95 mM) | Clear solution for in vivo use.[5] |
| 15% Cremophor EL, 85% Saline | 20 mg/mL (43.30 mM) | Suspended solution; requires sonication and warming.[7] |
Table 2: In Vitro Activity of this compound
| Target | IC₅₀ |
| Pim-1 | 5 nM[4][5][7] |
| Pim-2 | 25 nM[4][5][7] |
| Pim-3 | 16 nM[4][5][7] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add a sufficient volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
If necessary, prepare an intermediate dilution of your high-concentration DMSO stock in DMSO to a lower concentration (e.g., 1 mM).[2]
-
While gently vortexing the pre-warmed medium, add a small volume of the DMSO stock (or intermediate dilution) to achieve the desired final concentration. For example, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM (with 0.1% DMSO).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified Pim kinase signaling and this compound inhibition.
Caption: Decision-making for this compound solution preparation.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of CX-6258
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of CX-6258, a potent and selective pan-Pim kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic organic small molecule that acts as a potent, reversible, and selective inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3)[1][2][3]. It has the chemical formula C26H24ClN3O3 and a molecular weight of 461.9 g/mol [1]. It is used in cancer research due to its ability to block the phosphorylation of Pim kinase targets, which are involved in cell survival and proliferation[1][2].
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C[1][3]. Under these conditions, the compound is stable for at least four years[1]. For short-term storage, such as a few days to weeks, it can be kept at 0-4°C in a dry and dark place[3].
Q3: How should I store this compound once it is dissolved in a solvent?
A3: Once dissolved, it is recommended to store this compound solutions at -80°C for long-term storage (up to two years) or at -20°C for shorter periods (up to one year)[2]. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials[4][5].
Q4: What solvents can I use to dissolve this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 5 mg/mL or 10 mM[1]. It is also soluble in DMF at 1 mg/mL[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound appears degraded or shows reduced activity. | Improper storage conditions (e.g., exposure to light, moisture, or elevated temperatures). | Verify that the compound has been stored according to the recommended conditions (-20°C for solid, -80°C for solutions). If not, it is advisable to use a fresh vial of the compound for future experiments. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles[4][5]. | |
| Difficulty dissolving the compound. | The compound may have precipitated out of solution during storage. | Gently warm the solution and vortex or sonicate to aid in redissolving the compound. Ensure the solvent is fresh and of high purity. |
| Incorrect solvent or concentration. | Confirm the solubility of this compound in your chosen solvent and prepare solutions within the recommended concentration range[1]. |
Data Presentation: Long-Term Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| Solid Powder | -20°C | Months to years | [3] |
| Solid Powder | 0-4°C | Days to weeks | [3] |
| In Solvent | -80°C | Up to 2 years | [2] |
| In Solvent | -20°C | Up to 1 year | [2] |
Experimental Protocols
Protocol for Reconstituting and Aliquoting this compound:
-
Before opening, bring the vial of solid this compound to room temperature to prevent condensation of moisture.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the vial until the compound is completely dissolved.
-
Dispense the stock solution into smaller, single-use, tightly sealed vials (aliquots).
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Mandatory Visualization
Caption: Decision workflow for the long-term storage of this compound.
References
Identifying and mitigating resistance to CX-6258
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the pan-Pim kinase inhibitor, CX-6258.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective pan-Pim kinase inhibitor, targeting all three isoforms (Pim-1, Pim-2, and Pim-3) with high efficacy.[1][2] Pim kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation by phosphorylating various downstream substrates.[3] Key downstream targets of Pim kinases include the pro-apoptotic protein Bad and the translational regulator 4E-BP1.[1][3] By inhibiting Pim kinases, this compound prevents the phosphorylation of these substrates, leading to the induction of apoptosis and inhibition of protein synthesis, respectively, thereby exerting its anti-cancer effects.[3][4]
Q2: In which cancer types has this compound shown activity?
Preclinical studies have demonstrated that this compound exhibits anti-proliferative activity across a range of human cancer cell lines, with IC50 values varying from 0.02 to 3.7 µM.[1][2] It has shown particular sensitivity in acute leukemia cell lines.[1][2][3] In vivo studies using xenograft models of acute myeloid leukemia (MV-4-11) and prostate adenocarcinoma (PC3) have also shown significant tumor growth inhibition upon oral administration of this compound.[3]
Q3: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented in published literature, resistance to Pim kinase inhibitors, in general, can be hypothesized to arise from several mechanisms:
-
Upregulation of Compensatory Signaling Pathways: Cancer cells may develop resistance by upregulating parallel survival pathways to bypass their dependency on Pim signaling. The PI3K/AKT/mTOR pathway is a key compensatory pathway that can be activated to promote cell survival and proliferation.
-
Alterations in Downstream Targets: Mutations or altered expression of downstream effectors of Pim kinases, such as Bcl-2 family members or components of the protein synthesis machinery, could potentially confer resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy. Pim kinases have been implicated in the regulation of some of these transporters.[5]
-
Target Alteration: Although less common for this class of inhibitors, mutations in the ATP-binding pocket of the Pim kinases could potentially reduce the binding affinity of this compound.
Q4: How can resistance to this compound be mitigated?
Based on the potential mechanisms of resistance, several strategies can be employed to mitigate or overcome resistance to this compound:
-
Combination Therapy: Combining this compound with inhibitors of compensatory signaling pathways is a promising strategy. For instance, co-treatment with PI3K/mTOR inhibitors could prevent the upregulation of this survival pathway. This compound has also shown synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel.[1][2]
-
Targeting Downstream Effectors: If resistance is mediated by alterations in downstream targets, combining this compound with agents that target these specific molecules (e.g., Bcl-2 inhibitors) may be effective.
-
Modulating Drug Transporters: In cases of resistance mediated by increased drug efflux, the use of ABC transporter inhibitors in combination with this compound could restore sensitivity.
Troubleshooting Guide
Problem: Reduced or no activity of this compound in our cancer cell line.
Possible Cause 1: Sub-optimal drug concentration.
-
Solution: Determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line using a dose-response experiment. A wide range of concentrations (e.g., 0.01 µM to 10 µM) should be tested.
Possible Cause 2: Intrinsic resistance of the cell line.
-
Solution: Assess the expression levels of Pim kinases (Pim-1, Pim-2, Pim-3) in your cell line. Low or absent expression may confer intrinsic resistance. Additionally, evaluate the status of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, as high basal activity of these pathways may contribute to resistance.
Problem: Development of acquired resistance to this compound after initial sensitivity.
-
Solution: Generate a this compound-resistant cell line from the parental sensitive line by continuous exposure to escalating doses of this compound (see Experimental Protocols section). This resistant model can then be used to investigate the underlying mechanisms of resistance.
Quantitative Data
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 0.05 |
| PC3 | Prostate Adenocarcinoma | 0.452 |
| Other Hematological Malignancies | Leukemia | Generally < 1.0 |
| Various Solid Tumors | e.g., Breast, Colon | 0.1 - 3.7 |
Data compiled from multiple sources.[1][2][3]
Table 2: Illustrative Example of IC50 Shift in a this compound Resistant Cell Line
| Cell Line | Description | IC50 of this compound (µM) | Fold Resistance |
| MV-4-11 | Parental, Sensitive | 0.04 | 1 |
| MV-4-11-CR | This compound Resistant | 1.2 | 30 |
This table presents hypothetical data for illustrative purposes, demonstrating a typical shift in IC50 that might be observed after successfully generating a resistant cell line.
Experimental Protocols
Protocol: Generation of a this compound Resistant Cancer Cell Line
This protocol describes a common method for developing acquired resistance in a cancer cell line through continuous exposure to escalating concentrations of this compound.[6][7]
Materials:
-
Parental cancer cell line known to be sensitive to this compound (e.g., MV-4-11).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture flasks, plates, and other necessary sterile equipment.
-
Cell viability assay (e.g., MTT, CellTiter-Glo).
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%).
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Iterative Process: Repeat the process of adaptation and dose escalation. If significant cell death is observed at a new concentration, maintain the cells at the previous, lower concentration for a few more passages before attempting to increase the dose again.
-
Establishment of a Resistant Population: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10- to 50-fold) than the initial IC50 of the parental line.
-
Characterization of the Resistant Line:
-
Confirm Resistance: Perform a dose-response assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50 to assess if the resistance phenotype is stable.
-
Mechanism Investigation: Use the resistant cell line to investigate the underlying mechanisms of resistance through techniques such as Western blotting (to check for changes in signaling pathways), qPCR (to assess gene expression changes, including ABC transporters), and sequencing (to identify potential mutations in the target proteins).
-
Visualizations
Caption: Pim Kinase Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Identifying and Mitigating this compound Resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ensuring complete dissolution of CX-6258 for in vivo use
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the complete dissolution of CX-6258 for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is practically insoluble in water.[2][3] For in vivo preparations, DMSO is typically used as the initial solvent to create a stock solution.[2][4][5]
Q2: My this compound solution precipitates when I add an aqueous component like saline or ddH₂O. What should I do?
A2: Precipitation upon the addition of aqueous solutions is a common issue due to the low aqueous solubility of this compound. To avoid this, it is crucial to follow a sequential solvent addition protocol. A co-solvent system, typically involving a polymer like PEG300 and a surfactant like Tween-80, is necessary to maintain solubility when the aqueous component is introduced.[2][4][5] Ensure each solvent is thoroughly mixed and the solution is clear before adding the next component.
Q3: Can I heat or sonicate the solution to aid dissolution?
A3: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound, especially if precipitation or phase separation occurs during preparation.[4][5] However, be cautious with the temperature to avoid degradation of the compound.
Q4: Is it necessary to prepare the formulation fresh for each experiment?
A4: It is highly recommended to prepare fresh solutions of this compound for in vivo experiments and use them promptly.[4][5] If a stock solution in DMSO is prepared, it should be stored appropriately at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months).[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low-quality solvent. | Increase the volume of the solvent gradually. Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[2] Gentle warming or vortexing can also be applied. |
| Precipitation occurs immediately after adding PEG300. | The initial DMSO stock solution is too concentrated. | Prepare a less concentrated DMSO stock solution. Ensure the DMSO stock is thoroughly mixed with the PEG300 before proceeding. |
| The solution becomes cloudy or precipitates after adding Tween-80. | Inadequate mixing or incorrect solvent ratios. | Ensure vigorous mixing after the addition of Tween-80. Verify that the volumetric ratios of the solvents are correct according to the recommended protocols. |
| The final formulation with saline/ddH₂O is not a clear solution. | The compound is crashing out of the solution due to its hydrophobic nature. | Follow the recommended sequential addition of solvents precisely. Ensure the solution is completely clear at each step before adding the next solvent.[2] Using a slightly higher percentage of organic solvents (DMSO, PEG300) and surfactant (Tween-80) might be necessary, but this should be tested for vehicle toxicity in your animal model. |
Experimental Protocols
Recommended Formulation for In Vivo Administration
Several formulations have been successfully used for the in vivo administration of this compound.[2][4][5] Below are two common protocols. The choice of protocol may depend on the desired final concentration and the route of administration.
Quantitative Data Summary
| Parameter | Formulation 1 | Formulation 2 |
| DMSO | 5% | 10% |
| PEG300 | 40% | 40% |
| Tween-80 | 5% | 5% |
| ddH₂O or Saline | 50% | 45% |
| Achievable Concentration | ≥ 1.25 mg/mL | ≥ 2.75 mg/mL |
| Appearance | Clear Solution | Clear Solution |
| Reference | [2] | [5][6] |
Detailed Methodology: Preparation of Formulation 2 (≥ 2.75 mg/mL)
This protocol is adapted from methodologies provided by commercial suppliers.[5][6]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile ddH₂O or Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution (e.g., 27.5 mg/mL). Ensure the powder is completely dissolved. Gentle warming and vortexing can be used.
-
Add Co-solvent: In a sterile tube, add 400 µL of PEG300 for every 1 mL of the final solution to be prepared.
-
Combine Stock and Co-solvent: Add 100 µL of the this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Mix again until a clear solution is obtained.
-
Add Aqueous Component: Slowly add 450 µL of sterile saline or ddH₂O to the mixture while vortexing. This should bring the final volume to 1 mL.
-
Final Check: The final solution should be clear. If any precipitation is observed, refer to the troubleshooting guide. It is recommended to use the formulation immediately after preparation.
Visualizations
Experimental Workflow for this compound Formulation
References
Validation & Comparative
A Comparative Analysis of Pan-Pim Kinase Inhibitors: CX-6258 versus SGI-1776
In the landscape of targeted cancer therapy, the serine/threonine Pim kinases have emerged as crucial targets due to their role in cell survival, proliferation, and apoptosis resistance. This guide provides a comparative analysis of two prominent pan-Pim kinase inhibitors, CX-6258 and SGI-1776, intended for researchers, scientists, and drug development professionals.
Introduction to this compound and SGI-1776
This compound is a potent, orally efficacious pan-Pim kinase inhibitor with an oxindole-based chemical structure.[1][2] It has demonstrated robust anti-proliferative activity across a range of cancer cell lines and in vivo efficacy in tumor models.[2] SGI-1776 is another pan-Pim kinase inhibitor, belonging to the imidazo[1,2-b]pyridazine (B131497) class of compounds.[3] It was one of the first Pim kinase inhibitors to enter clinical trials.[4][5] However, its clinical development was discontinued (B1498344) due to cardiac toxicity, specifically QTc prolongation.[6]
Comparative Data Presentation
The following tables summarize the key quantitative data for this compound and SGI-1776, facilitating a direct comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency against Pim Kinase Isoforms
| Compound | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) |
| This compound | 5[7] | 25[7] | 16[7] |
| SGI-1776 | 7[8] | 363[8] | 69[8] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Table 2: Selectivity Profile against Off-Target Kinases
| Compound | Flt-3 IC₅₀ (nM) | Haspin IC₅₀ (nM) |
| This compound | 134[1] | Data not available |
| SGI-1776 | 44[8] | 34[1] |
This table highlights key off-targets. A full kinome scan would provide a more comprehensive selectivity profile.
Table 3: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Antiproliferative IC₅₀ |
| This compound | MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 µM (across a panel)[9] |
| PC-3 | Prostate Cancer | 452 nM[2] | |
| SGI-1776 | Leukemia & Solid Tumor Lines | Various | 0.005 - 11.68 µM[8] |
| MV-4-11 | Acute Myeloid Leukemia | Potent activity reported[3] |
Mechanism of Action and Signaling Pathways
Both this compound and SGI-1776 are ATP-competitive inhibitors that target the three isoforms of Pim kinase.[8][9] Pim kinases are downstream effectors of various signaling pathways, including the JAK/STAT pathway, and they play a crucial role in regulating the function of several proteins involved in cell survival and proliferation. By inhibiting Pim kinases, these compounds prevent the phosphorylation of downstream substrates, leading to the induction of apoptosis and inhibition of cell growth.[2][3]
Key downstream targets of Pim kinases that are affected by this compound and SGI-1776 include:
-
Bad: Phosphorylation of Bad by Pim kinases inhibits its pro-apoptotic function. Inhibition of this phosphorylation by this compound and SGI-1776 promotes apoptosis.[2][10]
-
4E-BP1: Pim kinases phosphorylate 4E-BP1, a key regulator of protein translation. Inhibition of this process can lead to decreased synthesis of proteins essential for cell growth and survival.[3][9]
-
c-Myc: Pim kinases can phosphorylate and stabilize the c-Myc oncoprotein, promoting its transcriptional activity. Inhibition of Pim kinases can lead to decreased c-Myc levels and activity.[3][11]
-
Mcl-1: SGI-1776 has been shown to reduce the levels of the anti-apoptotic protein Mcl-1, contributing to its cytotoxic effects.[3][11]
Caption: Simplified Pim kinase signaling pathway and points of inhibition by this compound and SGI-1776.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound and SGI-1776 are provided below.
Radiometric Pim Kinase Assay
This assay measures the enzymatic activity of Pim kinases and the inhibitory potential of compounds like this compound and SGI-1776.
-
Principle: The assay quantifies the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific peptide substrate by the Pim kinase enzyme.
-
Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme.
-
Peptide substrate (e.g., RSRHSSYPAGT).[9]
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).[8]
-
Test compounds (this compound, SGI-1776) dissolved in DMSO.
-
P30 filtermat.
-
Phosphoric acid solution (3% and 75 mM).
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the Pim kinase, peptide substrate, and kinase reaction buffer.
-
Add the test compound at various concentrations (or DMSO for control).
-
Initiate the reaction by adding the [γ-³²P]ATP solution. The final ATP concentration should be near the Kₘ for each kinase isoform (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[9]
-
Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).[8]
-
Stop the reaction by adding 3% phosphoric acid.
-
Spot a portion of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³²P]ATP.[8]
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
-
Caption: Workflow for a radiometric Pim kinase inhibition assay.
Western Blot Analysis of Phosphorylated Substrates
This method is used to assess the effect of Pim kinase inhibitors on the phosphorylation of downstream targets within cells.
-
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a measure of the inhibitor's on-target cellular activity.
-
Materials:
-
Cancer cell line (e.g., MV-4-11).
-
Cell culture medium and supplements.
-
Test compounds (this compound, SGI-1776).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-total Bad, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Culture cancer cells to a suitable confluency.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2 hours).[2]
-
Harvest the cells and prepare cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Bad) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
In Vivo Tumor Xenograft Efficacy Study
This experiment evaluates the anti-tumor activity of the inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID).
-
Human cancer cell line (e.g., MV-4-11).
-
Vehicle for drug formulation (e.g., 5% dextrose).[3]
-
Test compounds (this compound, SGI-1776).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a specified size (e.g., 80-150 mm³), randomize the mice into treatment and control groups.[3]
-
Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).[2][3]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.
-
Conclusion
Both this compound and SGI-1776 are potent pan-Pim kinase inhibitors with demonstrated preclinical anti-cancer activity. A comparative analysis of the available data suggests that this compound exhibits a more favorable profile in terms of its selectivity against Pim kinases over Flt-3 compared to SGI-1776.[1] Furthermore, the clinical development of SGI-1776 was halted due to safety concerns, specifically cardiac toxicity, which has not been reported for this compound in the available preclinical data.[6] For researchers in the field of drug development, this compound may represent a more promising lead compound for further investigation due to its improved selectivity profile. This guide provides a foundational comparison to aid in the selection and evaluation of these compounds for future research.
References
- 1. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Xenograft Study [bio-protocol.org]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. researchgate.net [researchgate.net]
The Indirect Attack: Validating CX-6258's Pim Kinase Inhibition in the Context of FLT3-Driven Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-Pim kinase inhibitor CX-6258 with established direct FLT3 inhibitors for the treatment of FLT3-ITD positive acute myeloid leukemia (AML). This analysis is supported by experimental data, detailed protocols, and visualizations of the relevant signaling pathways and experimental workflows.
While not a direct inhibitor of FMS-like tyrosine kinase 3 (FLT3), the pan-Pim kinase inhibitor this compound presents a compelling therapeutic strategy for cancers driven by internal tandem duplication (ITD) mutations in FLT3. The FLT3-ITD mutation, a key driver in a significant subset of acute myeloid leukemia (AML), leads to the upregulation of Pim kinases, which are crucial for cell survival and proliferation. By targeting these downstream effectors, this compound offers an alternative approach to disrupt the oncogenic signaling cascade initiated by FLT3-ITD.
Performance Comparison: this compound vs. Direct FLT3 Inhibitors
This section compares the in vitro efficacy of this compound with that of several direct FLT3 inhibitors—gilteritinib, midostaurin (B1676583), and quizartinib—in FLT3-ITD positive AML cell lines.
| Compound | Target | Cell Line | IC50 (nM) | Citation |
| This compound | pan-Pim Kinase | Acute Leukemia Cell Lines | 20 - 3700 | [1] |
| Gilteritinib | FLT3 | MV4-11 | 0.29 | [2] |
| MOLM-13 | ~1 | [3] | ||
| Midostaurin | FLT3, others | MOLM-13 | ~200 | [1][4] |
| Quizartinib | FLT3 | MV4-11 | 0.40 | [5] |
| MOLM-13 | 0.89 | [5] |
Note: The IC50 values for this compound are reported for a panel of acute leukemia cell lines, with the FLT3-ITD positive cell line MV-4-11 noted as being particularly sensitive.[3] More specific head-to-head data in FLT3-ITD lines is needed for a direct quantitative comparison.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to inhibit the growth of a cell population by 50%.
-
Cell Seeding: FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (this compound or direct FLT3 inhibitors) or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.
-
Data Analysis: The luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the FLT3 signaling cascade.
-
Cell Treatment and Lysis: Cells are treated with the inhibitors for a specified time (e.g., 2-4 hours). After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of FLT3, STAT5, AKT, and ERK.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound, as a pan-Pim kinase inhibitor, represents a rational therapeutic strategy for FLT3-ITD positive AML by targeting key downstream survival pathways. While direct quantitative comparisons of cellular potency with FLT3 inhibitors are not yet fully established, the available data indicates significant anti-proliferative activity in relevant leukemia cell lines. The provided experimental protocols offer a framework for further head-to-head comparisons to fully elucidate the relative efficacy of this indirect approach versus direct FLT3 inhibition. The distinct mechanism of action of this compound may also hold promise for combination therapies to overcome resistance to direct FLT3 inhibitors. Further preclinical and clinical investigations are warranted to fully define the role of this compound in the therapeutic landscape of FLT3-driven hematological malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. haematologica.org [haematologica.org]
- 5. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Activity of CX-6258 in Combination with Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of the pan-Pim kinase inhibitor, CX-6258, when used in combination with the conventional chemotherapeutic agent, doxorubicin (B1662922). The data presented herein, supported by experimental findings, demonstrates the potential of this combination therapy to enhance antitumor efficacy, particularly in prostate cancer.
Mechanism of Action: A Dual-Targeted Approach
This compound is a potent and selective inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases known to play a crucial role in cell survival, proliferation, and resistance to chemotherapy. By inhibiting Pim kinases, this compound prevents the phosphorylation of downstream targets, such as the pro-apoptotic protein Bad and the translation regulator 4E-BP1, thereby promoting apoptosis and inhibiting protein synthesis in cancer cells.
Doxorubicin , a widely used anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, disrupting DNA replication and transcription.[1][2] Furthermore, it inhibits topoisomerase II, an enzyme essential for resolving DNA supercoils, leading to DNA strand breaks and the induction of apoptosis.[1][2]
The combination of this compound and doxorubicin represents a rational therapeutic strategy. By targeting distinct but complementary pathways, this combination has the potential to overcome mechanisms of drug resistance and achieve a greater therapeutic effect than either agent alone.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and doxorubicin has been quantitatively evaluated in prostate adenocarcinoma PC3 cells. The results, summarized in the table below, demonstrate a significant enhancement of cytotoxic activity when the two agents are combined.
| Treatment | Cell Line | IC50 | Combination Index (CI50) | Molar Ratio (this compound:Doxorubicin) |
| This compound | PC3 | 452 nM[3] | - | - |
| Doxorubicin | PC3 | 114 nM[3] | - | - |
| This compound + Doxorubicin | PC3 | - | 0.4[3] | 10:1[3] |
Interpretation of Combination Index (CI):
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
The CI50 value of 0.4 indicates a strong synergistic interaction between this compound and doxorubicin in PC3 cells at a 10:1 molar ratio.[3] This suggests that the combination is more effective at inhibiting cell viability than would be expected from the additive effects of the individual drugs.
Experimental Protocols
This section details the methodologies used to generate the experimental data supporting the synergistic effects of this compound and doxorubicin.
Cell Viability Assay
The antiproliferative effects of this compound and doxorubicin, both as single agents and in combination, were assessed using a standard cell viability assay.
1. Cell Culture:
- Prostate adenocarcinoma PC3 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
- Stock solutions of this compound and doxorubicin were prepared in a suitable solvent (e.g., DMSO) and stored at -20°C.
- Working solutions were freshly prepared by diluting the stock solutions in culture medium to the desired concentrations.
3. Assay Procedure:
- PC3 cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound, doxorubicin, or a combination of both at a fixed molar ratio (10:1).
- Control wells received medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
- The plates were incubated for a specified period (e.g., 72 hours).
4. Viability Measurement:
- Cell viability was determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.
- The absorbance was measured using a microplate reader, and the percentage of cell viability was calculated relative to the vehicle-treated control cells.
5. Data Analysis:
- The half-maximal inhibitory concentration (IC50) for each drug was determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
- The Combination Index (CI) was calculated using the Chou-Talalay method to quantify the nature of the drug interaction (synergism, additivity, or antagonism).
Western Blot Analysis for Phosphorylated Proteins
To investigate the mechanism of action of this compound, Western blot analysis was performed to measure the phosphorylation status of key downstream targets of Pim kinases.
1. Cell Lysis:
- PC3 cells were treated with various concentrations of this compound for a specified duration.
- Cells were then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- The cell lysates were centrifuged to remove cellular debris, and the supernatant containing the total protein was collected.
2. Protein Quantification:
- The protein concentration of each lysate was determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
3. Gel Electrophoresis and Transfer:
- Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins were then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
- The membrane was blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- The membrane was then incubated with primary antibodies specific for the phosphorylated forms of Pim kinase substrates, such as phospho-Bad (Ser112) and phospho-4E-BP1 (Thr37/46). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.
- After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
5. Detection:
- The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged using a chemiluminescence imager.
- The intensity of the bands was quantified using densitometry software, and the levels of phosphorylated proteins were normalized to the total protein or the loading control.
Visualizing the Synergistic Interaction
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for assessing the synergistic effects of this compound and doxorubicin.
Caption: Proposed synergistic mechanism of this compound and doxorubicin.
Caption: General workflow for synergy assessment.
References
The Advantage of Specificity and Breadth: A Comparative Guide to the Pan-Pim Inhibitor CX-6258
In the landscape of targeted cancer therapy, the serine/threonine kinase family Pim (Provirus Integration site for Moloney murine leukemia virus) has emerged as a critical node in oncogenic signaling. The three highly homologous isoforms, Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and apoptosis. Their overlapping and compensatory functions present a therapeutic challenge, necessitating the development of inhibitors that can simultaneously target all three isoforms. CX-6258 is a potent, selective, and orally efficacious pan-Pim kinase inhibitor that has demonstrated significant preclinical promise. This guide provides a detailed comparison of its performance, supported by experimental data, to illustrate its advantages for researchers and drug development professionals.
Potent and Selective Pan-Isoform Inhibition
A primary advantage of this compound is its potent inhibitory activity against all three Pim kinase isoforms. This is crucial as studies have shown that the isoforms can have compensatory roles, and inhibiting only one may lead to limited efficacy.[1] The biochemical potency of this compound has been quantified through radiometric assays, revealing low nanomolar IC50 values.
| Target | This compound IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Table 1: Biochemical Potency of this compound against Pim Kinase Isoforms. Data sourced from Selleck Chemicals and MedChemExpress.[2][3]
Furthermore, this compound exhibits excellent kinase selectivity. When screened against a panel of 107 kinases at a concentration of 0.5 μM, only Pim-1, Pim-2, Pim-3, and Flt-3 were inhibited by more than 80%, demonstrating a highly specific activity profile.[1] This selectivity is critical for minimizing off-target effects and potential toxicities in a clinical setting.
Broad Anti-Proliferative Activity and In Vivo Efficacy
This compound has demonstrated robust anti-proliferative activity across a panel of human cancer cell lines, with particular sensitivity noted in acute leukemia and prostate cancer lines.[2][4] This cellular activity translates into significant in vivo efficacy in tumor xenograft models.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | Most sensitive of cell lines tested |
| PC3 | Prostate Adenocarcinoma | 0.452 |
| Various | Panel of Human Cancers | 0.02 - 3.7 |
Table 2: In Vitro Anti-proliferative Activity of this compound. Data sourced from multiple studies.[1][2]
In preclinical animal models, orally administered this compound was well-tolerated and produced significant, dose-dependent tumor growth inhibition (TGI).[1][3]
| Xenograft Model | Cancer Type | Dosage (Oral, Daily) | Tumor Growth Inhibition (TGI) |
| MV-4-11 | Acute Myeloid Leukemia | 50 mg/kg | 45% |
| MV-4-11 | Acute Myeloid Leukemia | 100 mg/kg | 75% |
| PC3 | Prostate Adenocarcinoma | 50 mg/kg | 51% |
Table 3: In Vivo Efficacy of this compound in Xenograft Models. Data sourced from Haddach et al., 2012.[1]
Synergistic Potential with Chemotherapeutics
A significant advantage of targeting the Pim pathway is its potential to overcome chemotherapy resistance. Pim kinases are known to suppress apoptosis and can enhance the expression of drug efflux pumps.[1] this compound has shown synergistic cell-killing effects when combined with standard chemotherapeutic agents in prostate cancer cells.
| Combination (in PC3 cells) | Molar Ratio (this compound:Drug) | Combination Index (CI50) | Interpretation |
| This compound + Doxorubicin | 10:1 | 0.40 | Synergy |
| This compound + Paclitaxel | 100:1 | 0.56 | Synergy |
Table 4: Synergistic Activity of this compound with Chemotherapeutics. A CI50 value < 1 indicates synergy. Data sourced from Haddach et al., 2012.[1]
Mechanism of Action: Downstream Target Inhibition
The Pim kinases exert their pro-survival effects by phosphorylating a range of downstream substrates. This compound functions by competitively binding to the ATP pocket of the Pim kinases, inhibiting this phosphorylation cascade.[4][5] Key downstream targets affected include the pro-apoptotic protein Bad and the translational regulator 4E-BP1. This compound causes a dose-dependent reduction in the phosphorylation of Bad at Ser112 and 4E-BP1 at Thr37/46, thereby promoting apoptosis and inhibiting protein synthesis.[2][6]
Caption: Pim signaling pathway and this compound's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Pim Kinase Inhibition Assay (Radiometric)
-
Objective: To determine the IC50 of this compound for each Pim isoform.
-
Method: The kinase activity was measured in radiometric assays using recombinant human Pim-1, Pim-2, and Pim-3. A specific substrate peptide (RSRHSSYPAGT) was used in the presence of radiolabeled ATP ([γ-33P]ATP). The concentration of this compound required to inhibit 50% of kinase activity was calculated as the IC50 value. ATP concentrations were kept near the Km for each enzyme (30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3) to ensure accurate competitive inhibition measurement.[2]
Cell Proliferation Assays
-
Objective: To measure the anti-proliferative effect of this compound on cancer cells.
-
Method: Human cancer cell lines (e.g., PC3, MV-4-11) were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 value was determined by plotting cell viability against the logarithm of the inhibitor concentration.
In Vivo Xenograft Efficacy Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method: Human tumor cells (e.g., MV-4-11, PC3) were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally, once daily, at specified doses (e.g., 50 mg/kg, 100 mg/kg). Tumor volumes were measured regularly throughout the study. The percentage of Tumor Growth Inhibition (TGI) was calculated at the end of the study by comparing the mean tumor volume of the treated group to the vehicle group.[1][3]
Caption: Generalized workflow for a tumor xenograft efficacy study.
Western Blotting for Phospho-proteins
-
Objective: To confirm the mechanism of action by observing the inhibition of downstream target phosphorylation.
-
Method: Cancer cells (e.g., PC3, DU145) were treated with this compound for a short period (e.g., 2 hours).[7] Cell lysates were collected, and proteins were separated by SDS-PAGE. Proteins were then transferred to a membrane and probed with primary antibodies specific for phosphorylated forms of target proteins (e.g., anti-phospho-4E-BP1 Ser65) and total protein levels.[7] A loading control (e.g., β-actin) was used to ensure equal protein loading.[7]
Conclusion
The pan-Pim inhibitor this compound presents several distinct advantages as a tool for cancer research and a potential therapeutic candidate. Its ability to potently and selectively inhibit all three Pim kinase isoforms addresses the critical issue of isoform redundancy. This potent biochemical activity is mirrored by significant anti-proliferative effects in cancer cell lines and robust, dose-dependent efficacy in in vivo models of leukemia and prostate cancer.[1] Furthermore, its demonstrated synergy with conventional chemotherapeutics highlights its potential role in combination therapies to overcome drug resistance.[1][4] The well-defined mechanism of action, coupled with a strong preclinical data package, establishes this compound as a benchmark pan-Pim inhibitor for further investigation.
References
- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of CX-6258: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pan-Pim kinase inhibitor, CX-6258, focusing on its cross-reactivity and selectivity profile in comparison to other notable Pim kinase inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in preclinical and clinical research.
Introduction to this compound and Pim Kinase Inhibition
This compound is a potent, orally bioavailable, small molecule inhibitor targeting all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1] Pim kinases are a family of serine/threonine kinases that are implicated in the regulation of cell survival, proliferation, and apoptosis. Their overexpression is associated with various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. This guide evaluates the selectivity of this compound against a panel of other kinases and compares its performance with other well-characterized Pim kinase inhibitors, SGI-1776 and AZD1208.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activity of this compound and its comparators was assessed against the three Pim kinase isoforms and a selection of off-target kinases known to be relevant for this class of inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a quantitative measure of potency.
| Kinase Target | This compound IC50 (nM) | SGI-1776 IC50 (nM) | AZD1208 IC50 (nM) |
| Pim-1 | 5[2] | 7 | 0.4 |
| Pim-2 | 25[2] | 363 | 5 |
| Pim-3 | 16[2] | 69 | 1.9 |
| Flt-3 | 134 | 44 | Not Reported |
| Haspin | Not Reported | 34 | Not Reported |
Cross-Reactivity Profile of this compound
This compound has demonstrated a high degree of selectivity for the Pim kinase family. In a broad kinase screening panel of 107 kinases, this compound was tested at a concentration of 0.5 µM. The results revealed that only Pim-1, Pim-2, Pim-3, and Flt-3 were inhibited by more than 80% at this concentration, indicating an excellent selectivity profile.[3] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.
Comparative Overview
This compound emerges as a highly potent and selective pan-Pim kinase inhibitor. While AZD1208 exhibits greater potency against Pim-1 and Pim-3, this compound maintains a strong and balanced inhibitory profile across all three isoforms. Notably, this compound demonstrates significantly less activity against Flt-3 compared to SGI-1776, suggesting a more favorable selectivity window and a lower likelihood of off-target effects related to Flt-3 inhibition. The off-target profile of SGI-1776 also includes Haspin kinase, which has not been reported as a significant target for this compound.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's activity and the methodologies used for its characterization, the following diagrams are provided.
Caption: A simplified diagram of the Pim kinase signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for the screening and characterization of kinase inhibitors.
Experimental Protocols
The following section details the methodologies employed in the characterization of this compound and its comparators.
Radiometric Kinase Assay (General Protocol)
Radiometric assays are a gold-standard for determining kinase activity by measuring the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
1. Reagents and Materials:
-
Purified recombinant kinase (Pim-1, Pim-2, Pim-3, or Flt-3)
-
Kinase-specific peptide substrate (e.g., RSRHSSYPAGT for Pim kinases)[2]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test inhibitor (this compound, SGI-1776, or AZD1208) dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter or phosphorimager
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction plate, add the kinase, peptide substrate, and test inhibitor to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration is crucial and varied for each Pim isoform in the characterization of this compound:
-
Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the paper using a scintillation counter or phosphorimager.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinase Selectivity Profiling
The cross-reactivity of this compound was determined by screening against a panel of 107 purified kinases. A similar radiometric assay format as described above was likely employed, with the test compound used at a fixed concentration (0.5 µM). The percentage of inhibition was calculated for each kinase to identify off-target interactions. Due to the proprietary nature of such large-scale screening, specific details for each of the 107 assays are not publicly available.
Conclusion
This compound is a potent and highly selective pan-Pim kinase inhibitor with a well-defined and favorable cross-reactivity profile. Its balanced activity against all three Pim isoforms, coupled with minimal off-target effects, particularly in comparison to earlier generation inhibitors like SGI-1776, underscores its potential as a valuable tool for cancer research and therapeutic development. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for incorporating this compound into their studies.
References
A Head-to-Head Comparison of Pan-Pim Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of pan-Pim kinase inhibitors presents a promising frontier in oncology and other therapeutic areas. This guide offers an objective, data-driven comparison of prominent pan-Pim kinase inhibitors, focusing on their biochemical potency, cellular activity, and impact on key signaling pathways. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided to support reproducibility and further investigation.
Introduction to Pan-Pim Kinase Inhibition
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial regulators of cell survival, proliferation, and apoptosis. Overexpressed in a variety of hematological malignancies and solid tumors, they represent a key therapeutic target. Pan-Pim kinase inhibitors, designed to target all three isoforms, are being actively investigated for their potential to overcome the functional redundancy of the Pim kinases. This guide provides a comparative analysis of several key pan-Pim kinase inhibitors: GDC-0339, AZD1208, CX-6258, SGI-1776, and the dual Pim/FLT3 inhibitor SEL24/MEN1703.
Biochemical Potency
The in vitro potency of these inhibitors against the three Pim kinase isoforms is a critical determinant of their therapeutic potential. The following table summarizes the reported half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values. It is important to note that direct comparison of absolute values should be approached with caution, as assay conditions, such as ATP concentration, can vary between studies.
| Inhibitor | Pim-1 (IC50/Ki, nM) | Pim-2 (IC50/Ki, nM) | Pim-3 (IC50/Ki, nM) | Notes |
| GDC-0339 | 0.03 (Ki) | 0.1 (Ki) | 0.02 (Ki) | Potent, orally bioavailable inhibitor.[1] |
| AZD1208 | 0.4 (IC50) | 5.0 (IC50) | 1.9 (IC50) | Orally available, potent, and highly selective.[2][3] |
| This compound | 5 (IC50) | 25 (IC50) | 16 (IC50) | Orally efficacious and selective.[4][5] |
| SGI-1776 | 7 (IC50) | 363 (IC50) | 69 (IC50) | Also potently targets FLT3.[2][6] |
| SEL24/MEN1703 | 2 (Kd) | 2 (Kd) | 3 (Kd) | Dual PIM/FLT3-ITD inhibitor.[7][8] |
Cellular Activity and In Vivo Efficacy
The ultimate measure of a drug's potential lies in its activity in cellular and in vivo models. The pan-Pim kinase inhibitors discussed here have demonstrated the ability to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in various cancer models.
| Inhibitor | Cell Lines | In Vivo Models | Key Findings |
| GDC-0339 | RPMI8226, MM.1S | Multiple Myeloma Xenografts | Demonstrated strong single-agent activity with significant tumor growth inhibition.[1] |
| AZD1208 | MOLM-16, KG-1a (AML) | AML Xenografts | Showed dose-dependent tumor growth inhibition and a clear pharmacokinetic/pharmacodynamic relationship.[9] |
| This compound | MV-4-11 (AML), PC-3 (Prostate) | AML and Prostate Cancer Xenografts | Exhibited robust in vivo efficacy with significant tumor growth inhibition.[10] |
| SGI-1776 | MV-4-11 (AML) | AML Xenografts | Showed efficacy in xenograft models, consistent with in vitro data.[6][11] |
| SEL24/MEN1703 | Broad panel of AML cell lines | AML Xenografts | Inhibited the growth of a broad panel of AML cell lines in xenograft models.[7] |
Signaling Pathways and Mechanisms of Action
Pan-Pim kinase inhibitors exert their effects by modulating downstream signaling pathways that are critical for cancer cell survival and proliferation. A common mechanism involves the inhibition of phosphorylation of key substrates.
Caption: General Pim kinase signaling pathway and points of intervention by pan-Pim inhibitors.
GDC-0339
GDC-0339 is a potent and orally bioavailable pan-Pim kinase inhibitor.[1] Preclinical studies have shown that it induces a constellation of downstream signaling events consistent with Pim kinase inhibition, leading to cytostatic effects in multiple myeloma models.[1]
AZD1208
AZD1208 demonstrates potent and selective inhibition of all three Pim isoforms.[2][3] Its mechanism of action involves the suppression of the mTOR signaling pathway, leading to a reduction in the phosphorylation of key downstream targets such as p70S6K, S6, and 4E-BP1.[12][13][14] This ultimately results in the inhibition of protein synthesis and cell growth, and the induction of apoptosis.[12][13][14]
Caption: AZD1208 inhibits Pim kinases, leading to mTOR pathway suppression and apoptosis.
This compound
This compound is a potent and selective pan-Pim kinase inhibitor that has demonstrated robust in vivo efficacy in tumor models.[10] It causes a dose-dependent inhibition of the phosphorylation of the pro-survival proteins Bad and 4E-BP1 at Pim kinase-specific sites.[4]
SGI-1776
SGI-1776 is a pan-Pim kinase inhibitor that also exhibits potent activity against the FLT3 kinase.[6] Its mechanism of action in acute myeloid leukemia (AML) involves the reduction of Mcl-1 protein levels, which is correlated with the inhibition of global RNA and protein synthesis.[6][11] This dual inhibition of Pim and FLT3 makes it particularly interesting for AML with FLT3 mutations.[15][16]
SEL24/MEN1703
SEL24/MEN1703 is a first-in-class, orally available dual inhibitor of PIM and FLT3 kinases.[7] This dual targeting is a promising strategy in AML, as PIM kinases are considered major drivers of resistance to FLT3 inhibitors.[17][18] Preclinical and clinical studies have shown that SEL24/MEN1703 inhibits the phosphorylation of S6, a downstream target of the PIM/FLT3 signaling pathway.[19][20][21]
Experimental Protocols
To facilitate the replication and extension of the findings presented, this section provides an overview of common experimental protocols used in the evaluation of pan-Pim kinase inhibitors.
Caption: A general experimental workflow for the evaluation of pan-Pim kinase inhibitors.
In Vitro Kinase Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of a compound against Pim kinases.
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer containing a constant percentage of DMSO.
-
In a 384-well plate, add the test inhibitor solution.
-
Add the Pim kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[22]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.[22]
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Western Blotting for Phosphorylated Downstream Targets
Objective: To assess the effect of a pan-Pim kinase inhibitor on the phosphorylation of downstream signaling proteins in cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MOLM-16, MV-4-11).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-4E-BP1 (Thr37/46), p-p70S6K (Thr389), p-S6 (Ser235/236), p-Bad (Ser112)).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescence detection reagent.
-
Protein quantification assay (e.g., BCA assay).
-
-
Procedure:
-
Culture cancer cells to approximately 80% confluency.
-
Treat the cells with various concentrations of the pan-Pim kinase inhibitor or vehicle (DMSO) for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Xenograft Tumor Model (General Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of a pan-Pim kinase inhibitor.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Cancer cell line for implantation (e.g., MV-4-11 for AML).
-
Matrigel (optional).
-
Test inhibitor formulated for oral or intraperitoneal administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the pan-Pim kinase inhibitor or vehicle to the mice according to the planned dosing schedule and route.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Conclusion
The pan-Pim kinase inhibitors presented in this guide represent a promising class of targeted therapies for a range of cancers. While they share the common mechanism of inhibiting all three Pim kinase isoforms, they exhibit distinct profiles in terms of biochemical potency, cellular effects, and selectivity. The provided data and experimental protocols are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and the development of novel therapeutic strategies. The continued exploration of these and other pan-Pim kinase inhibitors holds the potential to significantly impact the future of cancer treatment.
References
- 1. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Pim (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Profiling Identifies mTOR Pathway Modulation and Cytostatic Effects of Pim Kinase Inhibitor, AZD1208, in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The novel combination of dual mTOR inhibitor AZD2014 and pan-PIM inhibitor AZD1208 inhibits growth in acute myeloid leukemia via HSF pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concurrent inhibition of Pim and FLT3 kinases enhances apoptosis of FLT3-ITD acute myeloid leukemia cells through increased Mcl-1 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. The Dual PIM/FLT3 Inhibitor MEN1703 Combines Synergistically With Gilteritinib in FLT3‐ITD‐Mutant Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. promega.com [promega.com]
- 23. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Confirming the On-Target Effects of the Pan-Pim Kinase Inhibitor CX-6258 Using siRNA
This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the on-target effects of CX-6258, a potent pan-Pim kinase inhibitor. The primary method of validation discussed is the use of small interfering RNA (siRNA) to phenocopy the pharmacological effects of the inhibitor, thereby providing orthogonal evidence for its mechanism of action.
This compound is an orally bioavailable inhibitor of all three Pim kinase family members: Pim-1, Pim-2, and Pim-3.[1][2][3] These serine/threonine kinases are downstream of the JAK/STAT pathway and are implicated in cell survival and proliferation by phosphorylating pro-apoptotic proteins such as BAD and regulating translation through targets like 4E-BP1.[4] Overexpression of Pim kinases is common in various hematological and solid tumors, making them attractive therapeutic targets.
Confirming that the biological effects of a small molecule inhibitor are due to the modulation of its intended target is a critical step in drug development. An siRNA-based approach provides a robust method for this validation. By specifically silencing the expression of the target genes (PIM1, PIM2, and PIM3), one can compare the resulting cellular and molecular phenotypes with those observed after treatment with this compound. A high degree of concordance between the two methods strongly supports the on-target activity of the compound.
Pim Kinase Signaling Pathway and Points of Intervention
The diagram below illustrates the signaling pathway involving Pim kinases and highlights the distinct intervention points for the small molecule inhibitor this compound and siRNA. This compound directly inhibits the kinase activity of the Pim proteins, while siRNA prevents the translation of Pim mRNA, leading to the depletion of the proteins themselves.
References
Safety Operating Guide
Proper Disposal of CX-6258: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of the pan-Pim kinase inhibitor, CX-6258, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent, biologically active small molecule, all waste streams containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for safe handling and in determining appropriate disposal routes.
| Property | Value |
| Chemical Name | (3E)-5-chloro-3-[[5-[3-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)carbonyl]phenyl]-2-furanyl]methylene]-1,3-dihydro-2H-indol-2-one |
| Molecular Formula | C₂₆H₂₄ClN₃O₃ |
| Molecular Weight | 461.9 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store solid powder at -20°C for up to 12 months. In solvent, store at -80°C for up to 6 months.[1] |
| CAS Number | 1202916-90-2 |
Operational Plan for Safe Handling
Prior to handling this compound, it is imperative to work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.
Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for the safe disposal of this compound and associated waste. These are based on general best practices for the disposal of potent laboratory chemicals and should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Segregation of Waste
At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware such as pipette tips, vials, and gloves.
2. Containment of Waste
-
Solid Waste: Place unused this compound and contaminated solids (e.g., weighing paper, gloves) in a designated, robust, and sealable hazardous waste container. The container should be clearly labeled as "Hazardous Waste" and list "this compound" as a component.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be kept closed when not in use and be clearly labeled with "Hazardous Waste" and the chemical contents, including solvents.
3. Labeling of Waste Containers
All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The date of accumulation should also be clearly visible.
4. Storage of Hazardous Waste
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.
5. Decontamination
Decontaminate surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials used must be disposed of as hazardous waste.
6. Disposal Request
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
This compound Signaling Pathway
This compound is a potent inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3). These serine/threonine kinases are involved in cell survival and proliferation pathways. By inhibiting Pim kinases, this compound can block the phosphorylation of downstream targets, leading to anti-tumor activity.
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for Waste Disposal
The logical flow for the proper disposal of this compound waste is outlined below. Adherence to this workflow is essential for ensuring laboratory safety and regulatory compliance.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling CX-6258
CX-6258 is a potent and selective pan-Pim kinase inhibitor used in laboratory research.[1][2][3][4][5] Adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel and to maintain experimental integrity. This guide provides detailed procedural information for the safe handling, use, and disposal of this compound.
Hazard Identification and Safety Precautions
There are conflicting safety data sheets regarding the hazardous nature of this compound. While some suppliers classify it as not a hazardous substance, others indicate potential risks including oral toxicity, skin and eye irritation, and respiratory irritation.[6][7][8] Therefore, it is prudent to handle this compound as a potentially hazardous compound and to follow all recommended safety precautions outlined below.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with the powder or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid skin contact. |
| Protective Clothing | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | To prevent inhalation of the powder. |
Operational and Handling Plan
Storage: Store this compound in a tightly sealed container in a dry, dark place.[1] Recommended storage temperatures are 0-4°C for short-term (days to weeks) and -20°C for long-term (months to years).[1]
Preparation of Stock Solutions: this compound is soluble in DMSO but not in water.[1] For in vivo studies, specific formulations using solvents like DMSO, PEG300, Tween-80, and saline may be required.[5]
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Use only in a well-ventilated area or outdoors.[6]
Disposal Plan
Dispose of waste material in accordance with local, state, and federal regulations.[7] Do not mix with other waste.[7] Uncleaned containers should be treated as the product itself.[7]
Quantitative Data
Inhibitory Concentrations (IC₅₀):
| Target | IC₅₀ |
| Pim-1 | 5 nM |
| Pim-2 | 25 nM |
| Pim-3 | 16 nM |
Source: MedChemExpress, Selleck Chemicals[2][3][5]
Experimental Protocols
In Vitro Kinase Assay: A representative protocol to determine the inhibitory activity of this compound against Pim kinases would involve a biochemical assay.
-
Prepare Reagents: Recombinant Pim-1, Pim-2, or Pim-3 enzyme, a suitable substrate peptide (e.g., a derivative of Bad), and ATP.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound in a suitable buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop Reaction and Detect: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as radioactive labeling (³²P-ATP) or fluorescence-based detection.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Cell-Based Assay for Target Engagement: This protocol measures the ability of this compound to inhibit the phosphorylation of a downstream target within a cell line.
-
Cell Culture: Culture a suitable cancer cell line (e.g., MV-4-11 acute myeloid leukemia cells) in appropriate media.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 2 hours).[5]
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known Pim kinase substrate (e.g., phospho-Bad (Ser112) or phospho-4E-BP1 (Thr37/46)).[2][5] Also, probe for the total protein as a loading control.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
Signaling Pathway
Caption: this compound inhibits Pim kinases, preventing phosphorylation of downstream targets like Bad and 4E-BP1.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
